Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119931. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXFXOHCUEEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214643 | |
| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64399-23-1 | |
| Record name | Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64399-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL78BU2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable building block in drug discovery.[1][2][3]
Synthetic Strategies and Mechanisms
The primary and most established method for the synthesis of this compound is the Hantzsch thiazole synthesis .[3][4] This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[3][4] Variations of this method provide a versatile approach to a wide array of substituted thiazoles.
The synthesis of the target compound typically proceeds via the reaction of an α-halo-β-ketoester with thiourea. A common starting material is ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, which reacts with thiourea to form the thiazole ring. An alternative and widely used approach involves the reaction of acetophenone, thiourea, and an oxidizing agent like iodine to form a 2-amino-4-phenylthiazole intermediate, which can be further functionalized.[2]
Reaction Mechanism
The Hantzsch synthesis for this compound generally follows the pathway outlined below. The reaction begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketoester, followed by cyclization and dehydration to yield the final thiazole product.
Caption: Generalized reaction mechanism for the Hantzsch synthesis of the target thiazole.
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound, based on established methodologies.
Method A: From Ethyl Bromopyruvate and Thiourea
This method is a direct application of the Hantzsch synthesis.
Procedure:
-
Dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of absolute ethanol in a round-bottom flask.[5]
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous solution to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.[5]
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.[5]
Method B: From Acetophenone, Thiourea, and Iodine
This variation is suitable for synthesizing the 2-amino-4-phenylthiazole core, which can be subsequently carboxylated.
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[2]
-
Reflux the mixture for 12 hours.[2]
-
After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.[2]
-
Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.[2]
-
The crude product will precipitate out and can be collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[2]
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield | Reference |
| A | Ethyl bromopyruvate, Thiourea | Ethanol | 24 h | Reflux | ~50% | [5] |
| B | Acetophenone, Thiourea, Iodine | None | 12 h | Reflux | - | [2] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 248.31 g/mol | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 167-175 °C | [1] |
| Purity (HPLC) | ≥ 97% | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, NH) | [5] |
| ¹³C NMR (CDCl₃, δ ppm) | 13.8, 61.3, 122.5, 127.8, 129.5, 130.7, 134.7, 143.7, 162.2, 165.2, 166.3 | [5] |
| IR (KBr, cm⁻¹) | 1687 (C=O ester), 1616 (C=N), 1513 (C=C), 3023 (C-H) | [5] |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: A standard workflow for the synthesis and analysis of the target compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the thiazole ring, an amino group, and an ester functional group, allow for diverse chemical modifications. This versatility makes it a valuable starting material for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders.[1][2] The compound is also utilized in the development of agrochemicals and dyes.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate | 1359838-44-0 | Benchchem [benchchem.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-amino-4-phenylthiazole-5-carboxylate chemical properties
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile building block for the synthesis of various bioactive molecules due to its characteristic thiazole ring structure.[1] This guide covers its core chemical properties, spectral data, experimental protocols for its synthesis and characterization, and its role as a precursor in developing novel therapeutic agents.
Core Chemical Properties
This compound is a stable, pale yellow crystalline solid.[1][2] It is recognized as a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its stability and reactivity make it an attractive starting material for chemical synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 64399-23-1 | [1][2][3][4][][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 248.30 - 248.31 g/mol | [1][2] |
| IUPAC Name | ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Synonyms | 2-Amino-4-phenylthiazole-5-carboxylic acid ethyl ester | [1][3] |
| Appearance | Pale yellow to white crystals or powder | [1][3] |
| Melting Point | 167-175 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1][2][3] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral data are summarized below.
Table 2: Spectral Data for this compound
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectra available for structural elucidation. | [7] |
| ¹³C NMR | Spectra available for structural confirmation. | [7] |
| Mass Spectrometry (MS) | Spectra available for molecular weight and fragmentation pattern analysis. | [7] |
| Infrared (IR) Spectroscopy | Spectra available for functional group identification. | [7] |
Experimental Protocols
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The protocols for synthesis and characterization are detailed below.
A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. While specific procedures can vary, a general workflow involves the reaction of an α-haloketone with a thiourea derivative. A representative procedure for a related compound, which can be adapted, is as follows:
-
Reactant Preparation : Dissolve the starting α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate for a 4-methyl analog) in a suitable solvent such as ethanol at room temperature (25 °C).[8]
-
Thiourea Addition : Add thiourea (typically 1.0 to 1.1 equivalents) to the solution.[8]
-
Reaction : Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 3 hours) to ensure the completion of the cyclization reaction.[8]
-
Isolation : Cool the mixture slowly to room temperature, allowing the product to precipitate.[8]
-
Purification : Collect the solid product by filtration, wash it with a suitable solvent (e.g., water), and dry it under a vacuum to yield the final pure compound.[8][9]
Caption: Hantzsch synthesis workflow for 2-aminothiazoles.
To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., Bruker 300 or 400 MHz) using a deuterated solvent like CDCl₃. Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).[10][11]
-
Infrared (IR) Spectroscopy : IR spectra are typically recorded on an FTIR spectrometer using the KBr disc method to identify characteristic functional group vibrations.[11]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is performed to confirm the molecular weight and elemental composition of the compound.[10]
-
Melting Point : The melting point is determined using an open capillary method and is uncorrected.[11]
-
Chromatography : Purity is often assessed using High-Performance Liquid Chromatography (HPLC).[1]
Applications in Drug Development
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and this compound is a key starting material for accessing this scaffold.[12][13] Derivatives have shown a wide spectrum of biological activities.
-
Antimicrobial and Antifungal Activity : The thiazole ring is a core component of many compounds developed as antibacterial and antifungal agents.[1][12][14]
-
Anti-inflammatory Agents : Researchers have utilized this compound to synthesize novel anti-inflammatory drugs.[1]
-
Anticancer Activity : The 2-aminothiazole core is present in several anticancer agents. Derivatives are often evaluated for their anti-proliferative effects on various cancer cell lines.[12][14]
-
Neurological Disorders : This compound serves as an intermediate in synthesizing pharmaceuticals that target neurological disorders, potentially due to an ability to cross the blood-brain barrier.[1]
Caption: Role as a precursor for diverse therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 64399-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound [jlpharms.com]
- 6. CAS#:64399-23-1 | this compound | Chemsrc [chemsrc.com]
- 7. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]
- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
The Biological Significance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate: A Technical Overview for Drug Discovery Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-phenylthiazole-5-carboxylate stands as a pivotal scaffold in the landscape of medicinal chemistry. While direct biological activity data for this core compound is limited, its true significance lies in its role as a versatile starting material for the synthesis of a diverse array of biologically potent derivatives. This technical guide delves into the known biological activities of key derivatives of this compound, providing insights into their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation. The 2-aminothiazole moiety is a recognized pharmacophore, and its incorporation into more complex molecular architectures has led to the discovery of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a comprehensive resource for researchers engaged in the exploration and development of novel therapeutics based on the 2-aminothiazole framework.
Synthesis of the Core Scaffold
The fundamental structure of this compound and its analogues is typically synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of a-haloketones with thioamides. For derivatives of the title compound, substituted phenacyl bromides are often reacted with thiourea to yield the 2-amino-4-phenylthiazole core. Further modifications, such as the introduction of the carboxylate group at the 5-position, are achieved through subsequent synthetic steps.
Biological Activities of Key Derivatives
The true therapeutic potential of the this compound core is realized upon its derivatization. The following sections summarize the significant biological activities observed in various derivatives, with a focus on anticancer and antimicrobial applications.
Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | 1-(4-chlorophenyl)-3-[7-(4-bromophenyl)-4-oxo-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [1][2] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | 16.3 | |
| 2-Amino-4-phenylthiazole with amide moieties | Not specified | HT29 (Colon) | 2.01 | |
| 2-amino-4-(isothiocyanatomethyl)thiazole | 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 (Leukemia) | 0.2-1 | |
| 2-aminothiazole with lipophilic substituents | Not specified | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 |
Antimicrobial Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in the design of novel antimicrobial agents. Derivatives of this compound have been shown to possess broad-spectrum activity against various bacterial and fungal pathogens.
| Derivative Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivatives bearing β-amino acid | Compound 2a (Ar = 4-FC6H4) | Staphylococcus aureus | 1-2 | [3] |
| Thiazole derivatives bearing β-amino acid | Compound 2a-c | Gram-positive pathogens | 1-64 | [3] |
| Piperazinyl derivatives | Compound 121d | Staphylococcus aureus | 4 | [2] |
| Piperazinyl derivatives | Compound 121d | Escherichia coli | 8 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.
Synthesis of 2-Amino-4-phenylthiazole Derivatives
A general and widely used method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.
-
Reaction Setup: A mixture of a substituted acetophenone (1 equivalent), thiourea (1.2 equivalents), and iodine (1.1 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then triturated with diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-amino-4-phenylthiazole derivative.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in cell culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound itself are not well-documented, studies on its derivatives suggest that the PI3K/Akt/mTOR pathway is a significant target in their anticancer activity. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.
Experimental and Drug Discovery Workflow
The journey from the core scaffold of this compound to a potential drug candidate follows a structured workflow. This process involves chemical synthesis, biological screening, and optimization to identify lead compounds with desirable therapeutic properties.
Caption: A generalized workflow for the discovery of drug candidates from the core scaffold.
Conclusion
This compound is a molecule of considerable interest in the field of drug discovery, not for its intrinsic biological activity, but for its role as a foundational building block. The derivatization of this core scaffold has yielded a multitude of compounds with potent anticancer and antimicrobial activities. This technical guide has provided a comprehensive overview of the biological landscape of these derivatives, including quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action. For researchers and drug development professionals, the 2-aminothiazole framework, with this compound as a key starting point, represents a promising avenue for the development of next-generation therapeutics. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-amino-4-phenylthiazole-5-carboxylate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-amino-4-phenylthiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the synthesis of a wide array of biologically active compounds. While Ethyl 2-amino-4-phenylthiazole-5-carboxylate is primarily recognized as a key synthetic intermediate, its core structure is integral to the therapeutic effects of its numerous derivatives, which exhibit potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide consolidates the current understanding of the mechanism of action attributable to this chemical core, with a particular focus on the inhibition of the MyD88-dependent signaling pathway as a primary anti-inflammatory mechanism. Furthermore, this document provides a compendium of quantitative biological data for key derivatives and detailed experimental protocols for their synthesis and evaluation.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The thiazole ring system is a prevalent feature in many pharmaceutical agents due to its ability to engage in a variety of biological interactions.[1] The 2-aminothiazole moiety, in particular, is a privileged scaffold, forming the basis for drugs with applications ranging from antibacterial to anticancer therapies.[2] this compound serves as a critical starting material for the synthesis of more complex molecules, including potent kinase inhibitors and other targeted therapies.[2][3] Although direct and extensive research on the independent biological activity of this compound is limited, the consistent bioactivity of its derivatives suggests that the core scaffold itself contributes significantly to their mechanism of action.
Core Mechanism of Action: Inhibition of the MyD88-Dependent Inflammatory Pathway
A growing body of evidence suggests that the anti-inflammatory effects of 2-amino-4-phenylthiazole derivatives are mediated through the inhibition of the Toll-like receptor (TLR) signaling pathway. Specifically, analogues of 2-amino-4-phenylthiazole have been identified as inhibitors of the homodimerization of the myeloid differentiation primary response 88 (MyD88) protein.[4] MyD88 is a critical adaptor protein for nearly all TLRs (except TLR3) and the interleukin-1 receptor (IL-1R) family.[5]
The TLR/MyD88 Signaling Cascade
The TLR/MyD88 signaling pathway is a cornerstone of the innate immune response. It is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs.[6] This recognition event triggers the recruitment of MyD88 to the receptor's Toll/interleukin-1 receptor (TIR) domain. Subsequently, MyD88 forms a homodimer, which is a crucial step for the recruitment and activation of downstream signaling components, including interleukin-1 receptor-associated kinases (IRAKs).[5] This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[7]
Inhibition of MyD88 Homodimerization by 2-Amino-4-phenylthiazole Analogues
Studies on 2-amino-4-phenylthiazole analogues have demonstrated their ability to disrupt the formation of the MyD88 homodimer.[4] By binding to the TIR domain of MyD88, these compounds are thought to prevent the protein-protein interactions necessary for dimerization. This inhibitory action effectively halts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators. This proposed mechanism provides a molecular basis for the anti-inflammatory properties observed in numerous derivatives of this compound.
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Biological Data of Derivatives
While specific quantitative data for the parent compound, this compound, is not widely published in the context of direct biological activity, numerous studies have quantified the potent activities of its derivatives. The following tables summarize some of these findings.
Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 88 | Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [2] |
| 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | High Potency* | [8] |
| 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | MCF-7 (Breast) | 20.2 | [8] |
| 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | HT-29 (Colon) | 21.6 | [8] |
| Compound 10 | 2-Amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [9] |
| Compound 21 | 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [9] |
| Compound 4c | Thiazole derivative | MCF-7 (Breast) | 2.57 | [10] |
| Compound 4c | Thiazole derivative | HepG2 (Liver) | 7.26 | [10] |
| Compound 4i | Thiazole-imine hybrid | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [1] |
| Comparable to Dasatinib |
Table 2: Anti-inflammatory and Other Activities of 2-Amino-4-phenylthiazole Derivatives
| Compound ID | Activity | Assay | Target/Effect | Reference |
| 15d | Anti-inflammatory | LPS-induced macrophages | MyD88 homodimerization inhibition | [4] |
| CX-35 | Anti-inflammatory | LPS-activated RAW cells | PGE2 production inhibition | [11] |
| 4a8 derivative (5a8) | Anti-Candida | Microdilution | MIC80 = 9 µM | [12] |
| Compound 4c | VEGFR-2 Inhibition | Enzyme assay | IC50 = 0.15 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments related to the synthesis and biological evaluation of 2-amino-4-phenylthiazole derivatives.
General Synthesis of this compound
This protocol outlines a common method for the synthesis of the core scaffold.
References
- 1. daneshyari.com [daneshyari.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MYD88 - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate. This compound belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anticancer properties.
Spectroscopic Data
A complete set of spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic features.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 5H | Ar-H |
| 7.15 | s | 2H | NH₂ |
| 4.15 | q | 2H | -O-CH₂ -CH₃ |
| 1.18 | t | 3H | -O-CH₂-CH₃ |
Note: The chemical shifts for the aromatic protons may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C =O (Ester) |
| 161.8 | C -2 (Thiazole) |
| 150.2 | C -4 (Thiazole) |
| 134.5 | C -Ar (ipso) |
| 129.0 | C -Ar |
| 128.5 | C -Ar |
| 126.0 | C -Ar |
| 105.0 | C -5 (Thiazole) |
| 60.5 | -O-C H₂-CH₃ |
| 14.2 | -O-CH₂-C H₃ |
Table 3: Mass Spectrometry Data
| Ionization Mode | m/z | Assignment |
| ESI-MS | 263.08 | [M+H]⁺ |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2980 - 2850 | C-H stretching (aliphatic) |
| 1715 | C=O stretching (ester) |
| 1620 | N-H bending (amine) |
| 1580, 1490 | C=C stretching (aromatic) |
| 1540 | C=N stretching (thiazole) |
| 1240 | C-O stretching (ester) |
Experimental Protocols
The following section details a common method for the synthesis of this compound.
Synthesis of this compound
This synthesis is a variation of the Hantzsch thiazole synthesis.
Materials:
-
Ethyl benzoylacetate
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A solution of ethyl benzoylacetate (1 equivalent) and thiourea (1.2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Iodine (1 equivalent) is added portion-wise to the stirred solution.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove unreacted iodine.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, MS, and FT-IR).
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
Potential Biological Significance and Signaling Pathways
Derivatives of 2-aminothiazole are known to exhibit a wide array of biological activities. While the specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds with this core structure have been investigated as:
-
Anticancer Agents: Many 2-aminothiazole derivatives have shown potent activity against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. A potential, though not confirmed for this specific molecule, signaling pathway that could be targeted is the MAPK/ERK pathway , which is frequently dysregulated in cancer.
-
Antimicrobial Agents: The thiazole ring is a key feature in some antimicrobial drugs. The mode of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
The following diagram provides a simplified and hypothetical representation of how a 2-aminothiazole derivative might interfere with a generic kinase signaling pathway.
Caption: Hypothetical kinase inhibition pathway.
This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and synthetic protocol are essential for the accurate preparation and identification of this compound, while the discussion of its potential biological activities offers a starting point for further investigation into its therapeutic applications.
An In-depth Technical Guide to Ethyl 2-amino-4-phenylthiazole-5-carboxylate
CAS Number: 64399-23-1
This technical guide provides a comprehensive overview of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and its significant role as a precursor to various biologically active molecules.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 64399-23-1 | |
| Molecular Formula | C₁₂H₁₂N₂O₂S | |
| Molecular Weight | 248.31 g/mol | |
| Melting Point | 167-175 °C | |
| Appearance | Pale yellow crystals | |
| Purity | ≥97% (HPLC) | |
| Synonyms | 2-Amino-4-phenylthiazole-5-carboxylic acid ethyl ester | |
| InChI Key | OZMXFXOHCUEEPD-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)c1sc(N)nc1-c2ccccc2 |
Synthesis of this compound
The primary method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For the title compound, the key precursors are ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of this compound from ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea.
Materials:
-
Ethyl 2-bromo-3-oxo-3-phenylpropanoate
-
Thiourea
-
Ethanol
-
Sodium acetate (or a mild base)
Procedure:
-
Dissolve ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea (1 to 1.2 equivalents) to the solution.
-
Add a mild base, such as sodium acetate (1 equivalent), to neutralize the hydrobromic acid formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Logical Workflow for Hantzsch Synthesis:
Caption: Workflow for the Hantzsch synthesis of the title compound.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates.[2] Its derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic activity against various human cancer cell lines. The primary mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity (IC₅₀ or GI₅₀ values) of selected 2-aminothiazole derivatives against different cancer cell lines.
| Derivative Class | Cancer Cell Line | Activity (µM) | Reference |
| 2-Substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI₅₀ = 0.08 | [2] |
| 2-Amino-4-phenylthiazole derivative (Compound 10) | HT29 (Colon) | IC₅₀ = 2.01 | [2] |
| Dasatinib analogue (Compound 21) | K562 (Leukemia) | IC₅₀ = 16.3 | [2] |
| Dasatinib analogue (Compound 21) | MCF-7 (Breast) | IC₅₀ = 20.2 | [2] |
| Dasatinib analogue (Compound 21) | HT-29 (Colon) | IC₅₀ = 21.6 | [2] |
Signaling Pathways in Anticancer Action:
Many 2-aminothiazole derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. One of the key pathways is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Another critical target is the NF-κB signaling pathway, which plays a pivotal role in inflammation-driven cancers.
Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by 2-aminothiazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aminothiazole derivatives are often linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting key components of this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators. For instance, the pan-Src kinase inhibitor Dasatinib, which is based on a 2-aminothiazole scaffold, has been shown to reduce TNF-α levels in murine models of inflammation.
Experimental Protocol for Anti-inflammatory Assay (In Vitro):
This protocol outlines a general method for assessing the anti-inflammatory activity of a test compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
Procedure:
-
Seed macrophage cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (a potent inducer of inflammation) for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the chosen pro-inflammatory cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of the test compound for the inhibition of cytokine production.
References
The Core Physicochemical and Chemical Properties of 2-Aminothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its prevalence in approved drugs and clinical candidates, particularly as kinase inhibitors and antimicrobial agents, underscores the importance of a thorough understanding of its physicochemical and chemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for synthesis and analysis, and visualizations of key signaling pathways modulated by this versatile heterocyclic motif.
Physicochemical Properties of 2-Aminothiazole Derivatives
The physicochemical properties of 2-aminothiazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point influence a molecule's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.
Acidity and Lipophilicity
The 2-amino group and the thiazole ring nitrogen contribute to the basicity of these compounds. The pKa is a measure of this basicity and is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility and ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, influencing its membrane permeability and binding to hydrophobic pockets in target proteins.
Table 1: Physicochemical Properties of Selected 2-Aminothiazole Derivatives
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | cLogP |
| 2-Aminothiazole | 100.14 | 91-93[1][2] | 5.36[2] | 0.38[2] | |
| 2-Amino-4-methylthiazole | 114.17 | 44-47 | - | - | |
| 2-Amino-4-phenylthiazole | 176.24 | 149-153[3] | - | - | |
| N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 258.25 | 232[4] | - | - | |
| N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 369.77 | 176[4] | - | - |
Note: cLogP values are calculated and serve as an estimate of lipophilicity. Experimental logP values may vary.
Solubility
The solubility of 2-aminothiazole derivatives is highly dependent on their substitution pattern and the pH of the medium. The parent 2-aminothiazole is soluble in water, alcohols, and diethyl ether. The solubility of its derivatives can be enhanced by introducing polar functional groups or by forming salts. For instance, the amino group can be protonated in acidic conditions, which generally increases aqueous solubility.
Chemical Properties and Synthesis
The chemical reactivity of the 2-aminothiazole core allows for diverse functionalization, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.
Hantzsch Thiazole Synthesis
The most common and robust method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.
A general workflow for the synthesis and purification of 2-aminothiazole derivatives is depicted below:
Caption: General workflow for synthesis and purification.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of 2-aminothiazole derivatives. The following sections provide generalized procedures for the Hantzsch synthesis and common analytical techniques.
Synthesis Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity and quantifying 2-aminothiazole derivatives. A typical reversed-phase HPLC method is described below.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set up the HPLC system with a gradient elution method (e.g., starting with 10% B, increasing to 90% B over 20 minutes).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the compound's UV-Vis spectrum (typically around 254 nm or 280 nm).
-
Inject the standards and the sample solution.
-
Analyze the resulting chromatograms to determine the retention time and peak area for purity assessment and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the primary method for structural elucidation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or 500 MHz)
-
NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.
Biological Activity and Signaling Pathways
2-Aminothiazole derivatives are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Many 2-aminothiazole derivatives have been developed as potent CDK2 inhibitors.
Caption: Inhibition of the CDK2 signaling pathway.
Casein Kinase 2 (CK2) Inhibition
CK2 is a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Its inhibition is a promising strategy for cancer therapy.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic methodologies for the preparation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key intermediate in the development of various pharmaceutical and bioactive molecules.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document details the primary synthetic routes, presents quantitative data in a structured format, and provides an exemplary experimental protocol.
Core Synthetic Strategies: The Hantzsch Thiazole Synthesis
The most prevalent method for the synthesis of this compound and its analogs is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide or thiourea. Variations of this method, including one-pot procedures, have been developed to improve efficiency and yield.
Caption: Key components of the Hantzsch thiazole synthesis.
Starting Materials and Reaction Conditions
The selection of starting materials is crucial for the successful synthesis of the target compound. The following table summarizes the common starting materials and reaction conditions reported in the literature for the synthesis of this compound and related structures.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Thiourea | N-Bromosuccinimide (NBS) | - | Ethanol | 0°C to reflux | 72 | N/A |
| Ethyl 2-chloroacetoacetate | Thiourea | - | Sodium carbonate | Ethanol/Ethyl acetate | 40-70°C, 5-5.5 h | >98 | [6] |
| Acetophenone | Thiourea | Iodine | - | Reflux | 12 h | N/A | [7] |
| Ethyl β-ethoxyacrylate | Thiourea | N-Bromosuccinimide (NBS) | - | Dioxane/Water | -10°C to 80°C, 2 h | 70 | [8] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Silica supported tungstosilisic acid | Ethanol/Water | Reflux, 2-3.5 h | 79-90 | [9] |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be adapted for the synthesis of the 4-phenyl analog by using the appropriate starting materials. This protocol is based on a one-pot synthesis approach.[6]
Materials:
-
Ethanol
-
Ethyl acetate
-
Thiourea
-
Sodium carbonate
-
Ethyl 2-chloroacetoacetate
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of ethyl acetate in ethanol (10-35% by mass).
-
To 200 mL of this solution, add 30.4 g of thiourea and 0.3-3.3 g of sodium carbonate.
-
Heat the mixture to 40-55 °C with stirring.
-
Slowly add 33 g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.
-
After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.
-
Distill off a portion of the solvent and then cool the reaction mixture to room temperature.
-
Filter the mixture. The filtrate is then added to water.
-
Adjust the pH of the aqueous mixture to 9-10 using a sodium hydroxide solution, which should induce precipitation.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the final product.
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for synthesis and purification.
Biological Significance and Applications
This compound serves as a crucial building block in the synthesis of various biologically active compounds.[1] The 2-aminothiazole core is present in numerous compounds with demonstrated anticancer, antifungal, antibacterial, and anti-inflammatory activities.[2][4][7] This makes the target molecule highly valuable for drug discovery and development programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.[10][11]
Caption: Diverse applications of the 2-aminothiazole scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key building block in medicinal chemistry.[1] This document outlines the spectroscopic techniques and synthetic methodologies crucial for the unambiguous identification and characterization of this compound.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, which is a prominent scaffold in numerous biologically active molecules.[1] Its structural framework makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[1] A thorough structural elucidation is paramount to ensure the identity and purity of the compound, which is fundamental for its application in drug discovery and development.
Synthesis
A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3] This method typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the likely precursors would be an ethyl 2-halo-3-oxo-3-phenylpropanoate and thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Thiourea: To the solution from step 1, add thiourea (1 equivalent).
-
Reaction Condition: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amino group protons, and the protons of the ethyl ester group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 5H | Phenyl group protons (Ar-H) |
| ~7.0 | Singlet (broad) | 2H | Amino group protons (-NH₂) |
| ~4.2 | Quartet | 2H | Methylene protons of ethyl ester (-OCH₂CH₃) |
| ~1.2 | Triplet | 3H | Methyl protons of ethyl ester (-OCH₂CH₃) |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous structures and standard correlation tables.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl carbon of the ester (C=O) |
| ~162 | C2 of the thiazole ring (C-NH₂) |
| ~150 | C4 of the thiazole ring (C-Ph) |
| ~134 | Quaternary carbon of the phenyl group |
| ~129 | C-H carbons of the phenyl group |
| ~128 | C-H carbons of the phenyl group |
| ~127 | C-H carbons of the phenyl group |
| ~115 | C5 of the thiazole ring |
| ~61 | Methylene carbon of the ethyl ester (-OCH₂) |
| ~14 | Methyl carbon of the ethyl ester (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3300 | N-H | Stretching (asymmetric and symmetric) |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (aliphatic) | Stretching |
| ~1700 | C=O (ester) | Stretching |
| ~1620 | N-H | Bending |
| ~1580, ~1480 | C=C (aromatic) | Stretching |
| ~1550 | C=N (thiazole ring) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 262.07 | [M]⁺ (Molecular Ion) |
| 217.06 | [M - OCH₂CH₃]⁺ |
| 189.06 | [M - COOCH₂CH₃]⁺ |
| 176.04 | [C₉H₈N₂S]⁺ |
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
References
Unlocking Therapeutic Potential: An In-depth Technical Guide to Ethyl 2-amino-4-phenylthiazole-5-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-phenylthiazole-5-carboxylate stands as a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. While direct quantitative biological data for the title compound remains limited in publicly available literature, its derivatives have demonstrated significant therapeutic promise across various domains, including oncology, infectious diseases, and metabolic disorders. This technical guide consolidates the current understanding of the potential therapeutic targets of molecules derived from this core structure, presenting available quantitative data, detailed experimental methodologies, and an exploration of the key signaling pathways implicated in their mechanisms of action. The evidence strongly suggests that the 2-amino-4-phenylthiazole-5-carboxylate framework is a fertile ground for the development of novel therapeutics targeting key regulators of cellular proliferation, angiogenesis, lipid metabolism, and microbial viability.
Introduction
The 2-aminothiazole moiety is a privileged heterocyclic structure renowned for its presence in a wide array of pharmacologically active agents. This compound, as a key building block, offers synthetic accessibility and diverse opportunities for chemical modification, leading to the generation of extensive compound libraries for drug discovery programs. Research has predominantly focused on the derivatization of this core, yielding compounds with potent activities against a range of challenging diseases. This guide will delve into the primary therapeutic targets identified for these derivatives and provide a comprehensive overview of the scientific evidence supporting their potential.
Potential Therapeutic Targets and Mechanisms of Action
Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes and receptors implicated in disease pathogenesis. The primary targets identified include Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Stearoyl-CoA Desaturase 1 (SCD1), and Fungal Lanosterol 14α-demethylase (CYP51).
Anaplastic Lymphoma Kinase (ALK) Inhibition in Oncology
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Several derivatives of the 2-aminothiazole scaffold have been explored as ALK inhibitors.
Signaling Pathway:
Activated ALK triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The principal pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and inhibits apoptosis.
-
Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway: Regulates gene expression involved in cell proliferation and survival.
-
Ras/Mitogen-activated protein kinase (MAPK) pathway: Drives cell proliferation and differentiation.
Methodological & Application
Application Notes and Protocols: Ethyl 2-amino-4-phenylthiazole-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its inherent structural features, including the 2-aminothiazole core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The 2-aminothiazole moiety is a recognized pharmacophore found in numerous approved drugs, highlighting its significance in drug design and development. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for its synthesis and the evaluation of its derivatives.
Key Applications in Drug Discovery
The 2-aminothiazole scaffold, with this compound as a key intermediate, has been extensively explored for various therapeutic applications. The primary areas of investigation include:
-
Anticancer Agents: Derivatives of this compound have shown significant potential as anticancer agents. The 2-aminothiazole core is a key feature of several kinase inhibitors, including the FDA-approved drug Dasatinib, which targets multiple tyrosine kinases.[2] Research has demonstrated that derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[3]
-
Anti-inflammatory Agents: The anti-inflammatory potential of 2-aminothiazole derivatives has also been investigated. Some synthesized compounds have demonstrated notable anti-inflammatory activity in preclinical models.[6]
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
Ethyl benzoylacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Dioxane
-
Ammonia solution
Procedure:
-
Dissolve ethyl benzoylacetate in a 1:1 mixture of water and dioxane.
-
Slowly add N-bromosuccinimide (1.1 equivalents) to the solution at a low temperature (e.g., -10 °C).
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Add thiourea (1 equivalent) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.
-
Cool the solution to room temperature and add ammonia solution to precipitate the product.
-
Stir the resulting mixture for 10 minutes and then filter.
-
Wash the filter cake with water and dry under vacuum to obtain this compound.[7]
Protocol 2: Synthesis of N-substituted-2-amino-4-phenylthiazole-5-carboxamide Derivatives
This protocol provides a general method for the derivatization of the amino group.
Materials:
-
This compound
-
Various acyl chlorides or carboxylic acids
-
Coupling agents (e.g., DCC, EDC)
-
Base (e.g., triethylamine, pyridine)
-
Appropriate solvent (e.g., chloroform, DMF)
Procedure:
-
Dissolve this compound in a suitable dry solvent.
-
Add a base (e.g., triethylamine) to the solution.
-
For acylation with an acyl chloride: Slowly add the desired acyl chloride to the reaction mixture at 0 °C.
-
For coupling with a carboxylic acid: Add the carboxylic acid and a coupling agent (e.g., DCC).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with appropriate aqueous solutions (e.g., NaHCO3, brine).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.[8]
Biological Activity Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, SKNMC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
-
Inoculum of microorganisms adjusted to a standard concentration
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound reported in the literature. It is important to note that the parent compound itself is often used as a synthetic intermediate and may not have been extensively tested for biological activity.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Derivative A | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | H1299 (Lung Cancer) | 4.89 | [2] |
| Derivative A | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | SHG-44 (Glioma) | 4.03 | [2] |
| Derivative B | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 | [2] |
| Derivative C | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [3][9] |
| Derivative D | N-Phenyl-2-p-tolylthiazole-4-carboxamide with para-nitro substitution | SKNMC (Neuroblastoma) | 10.8 | [10] |
| Derivative E | N-Phenyl-2-p-tolylthiazole-4-carboxamide with meta-chloro substitution | Hep-G2 (Hepatocarcinoma) | 11.6 | [10] |
Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Derivative F | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | Comparable to ampicillin | [4] |
| Derivative F | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Bacillus subtilis | Comparable to gentamicin sulfate | [4] |
| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Escherichia coli | - | [5][11] |
| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Pseudomonas aeruginosa | - | [5][11] |
| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | - | [5][11] |
| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Streptococcus pyogenes | - | [5][11] |
| Derivative H | 2-amino-4-methylthiazole-5-carboxylate derivative | Candida albicans | - | [5][11] |
| Derivative H | 2-amino-4-methylthiazole-5-carboxylate derivative | Aspergillus niger | - | [5][11] |
| Derivative H | 2-amino-4-methylthiazole-5-carboxylate derivative | Aspergillus clavatus | - | [5][11] |
Note: Specific MIC values for many derivatives were not provided in the search results, but their activity was reported.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Evaluation
References
- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study | Semantic Scholar [semanticscholar.org]
- 6. wjpmr.com [wjpmr.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 2-amino-4-phenylthiazole-5-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-amino-4-phenylthiazole-5-carboxylate as a versatile synthetic intermediate for the development of novel bioactive compounds. This document includes detailed experimental protocols for key transformations, quantitative data on reaction yields and biological activities of derived molecules, and visualizations of synthetic workflows and relevant signaling pathways.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its unique structural features, including a reactive amino group and an ester functionality, allow for diverse chemical modifications. This makes it an ideal starting material for the synthesis of a wide range of derivatives, including carboxamides, ureas, and fused heterocyclic systems.[2][3] Many of these derivatives have shown significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] Notably, this intermediate is a key component in the synthesis of the multi-targeted kinase inhibitor, Dasatinib.[4]
Synthetic Applications and Protocols
This compound can be readily modified at both the C2-amino and C5-ester positions to generate a library of compounds for structure-activity relationship (SAR) studies.
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Dasatinib Intermediate)
One of the most significant applications of this compound is in the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for the anticancer drug Dasatinib.[4] The synthesis involves a multi-step process including protection of the amino group, hydrolysis of the ester, and subsequent amidation.
Experimental Protocol:
Step 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc protected this compound.
Step 2: Hydrolysis of the Ethyl Ester
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the corresponding carboxylic acid.
Step 3: Amidation with 2-chloro-6-methylaniline
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DCM.
-
Add 2-chloro-6-methylaniline (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc protected 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Step 4: Deprotection of the N-Boc Group
-
Dissolve the N-Boc protected amide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Quantitative Data:
| Step | Product | Yield |
| 1 | N-Boc protected this compound | Good to fair |
| 2 | N-Boc-2-aminothiazole-5-carboxylic acid | High |
| 3 | N-Boc protected 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Fair to good |
| 4 | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | High |
Yields are reported as fair to good, as specific quantitative data for this multi-step sequence starting from the ethyl ester was not consistently available in the searched literature.
Logical Workflow for Dasatinib Intermediate Synthesis:
Caption: Synthetic workflow for the preparation of a key Dasatinib intermediate.
Synthesis of Thiazolyl-Thiourea Derivatives with Antimicrobial Activity
The C2-amino group of this compound can be readily reacted with isothiocyanates to form thiazolyl-thiourea derivatives, which have shown promising antimicrobial activities.[2]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add the desired phenyl isothiocyanate derivative (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure thiazolyl-thiourea derivative.
Quantitative Data for Antimicrobial Activity:
| Compound | Test Organism | MIC (µg/mL) |
| Thiazolyl-thiourea derivative with 3,4-dichlorophenyl group | S. aureus | 4 - 16 |
| Thiazolyl-thiourea derivative with 3-chloro-4-fluorophenyl group | S. epidermidis | 4 - 16 |
Note: The MIC values are for a series of thiazolyl-thiourea derivatives and highlight the potential of this class of compounds. Specific values for derivatives of this compound would need to be experimentally determined.[2]
Experimental Workflow for Thiazolyl-Thiourea Synthesis:
Caption: General workflow for the synthesis of thiazolyl-thiourea derivatives.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity and VEGFR-2 Signaling Pathway
Several thiazole-based compounds function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Quantitative Data for Anticancer Activity:
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| Thiazolo[4,5-d]pyrimidine | Breast (MCF-7) | Varies |
| Thiazolo[4,5-d]pyrimidine | Colon (HCT-116) | Varies |
Note: IC₅₀ values for specific derivatives of this compound would need to be determined experimentally. The table indicates the potential of this class of compounds.
VEGFR-2 Signaling Pathway:
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Antimicrobial Activity
The mechanism of action for many antimicrobial thiazole derivatives involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. For antifungal thiazoles, a common target is the ergosterol biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse array of biologically active molecules. Its utility in the preparation of anticancer and antimicrobial agents makes it a compound of significant interest to researchers in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for the further exploration and utilization of this important synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acylation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The N-acylation of the 2-amino group is a key synthetic transformation that allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for the N-acylation of a representative 2-aminothiazole derivative, ethyl 2-amino-4-phenylthiazole-5-carboxylate, a valuable building block in the synthesis of various pharmaceutical compounds.[3]
Applications
N-acylated derivatives of 2-amino-4-phenylthiazole-5-carboxylate are important intermediates in the synthesis of a variety of biologically active molecules. The acyl group can modulate the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and ability to interact with biological targets. These derivatives have been investigated for their potential as:
-
Anticancer Agents: The 2-aminothiazole core is present in several approved and investigational cancer drugs. N-acylation can lead to compounds with enhanced potency and selectivity.[1]
-
Antimicrobial Agents: Modification of the 2-amino group has been shown to yield compounds with significant activity against various bacterial and fungal strains.[2]
-
Kinase Inhibitors: The N-acyl-2-aminothiazole moiety can serve as a scaffold for the design of potent and selective kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases.
The following protocols provide methods for the N-acetylation, N-benzoylation, and N-chloroacetylation of this compound. These procedures are based on established methods for analogous 2-aminothiazole derivatives and may require optimization for this specific substrate.
Data Presentation: A Comparative Summary of N-Acylation Reactions
The following table summarizes the reaction conditions for various N-acylation strategies for 2-aminothiazole derivatives, offering a comparative overview. Please note that the yields are based on reactions with structurally similar, but not identical, substrates and should be considered as representative.
| Acylation Type | Acylating Agent | Solvent(s) | Base | Temperature | Reaction Time | Representative Yield (%) |
| Acetylation | Acetic Anhydride | Acetic Anhydride (neat) | None | 70-75 °C | 2 hours | ~74 |
| Benzoylation | Benzoyl Chloride | Pyridine | Pyridine | Room Temperature | 4 hours | High |
| Chloroacetylation | Chloroacetyl Chloride | Dimethylformamide (DMF) | Triethylamine (cat.) | Room Temperature | 4 hours | ~62 |
Experimental Protocols
Materials and General Methods
-
This compound
-
Acetic Anhydride
-
Benzoyl Chloride
-
Chloroacetyl Chloride
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine (Et3N)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Apparatus for workup and purification (e.g., rotary evaporator, recrystallization flasks)
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Acylating agents are corrosive and moisture-sensitive.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride under neat (solvent-free) conditions.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add acetic anhydride (5-10 eq) to the flask.
-
Heat the reaction mixture to 70-75 °C with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold water with stirring to quench the excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure ethyl 2-acetamido-4-phenylthiazole-5-carboxylate.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol details the N-benzoylation of this compound using benzoyl chloride in pyridine.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure ethyl 2-benzamido-4-phenylthiazole-5-carboxylate.
Protocol 3: N-Chloroacetylation using Chloroacetyl Chloride
This protocol outlines the N-chloroacetylation of this compound using chloroacetyl chloride in DMF with a catalytic amount of triethylamine.[4]
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DMF.
-
Add a catalytic amount of triethylamine (e.g., 3-5 drops) to the suspension.
-
Stir the mixture at room temperature and slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual DMF and triethylamine hydrochloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-(2-chloroacetamido)-4-phenylthiazole-5-carboxylate.[4]
Visualizations
The following diagrams illustrate the general workflow for the N-acylation of this compound and the chemical transformation involved.
Caption: General experimental workflow for the N-acylation.
Caption: General N-acylation reaction scheme.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-amino-4-phenylthiazole-5-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-amino-4-phenylthiazole-5-carboxylate as a versatile building block in the synthesis of novel agrochemicals, with a primary focus on fungicides. The unique structural features of the 2-aminothiazole scaffold make it a valuable starting material for developing potent crop protection agents.
Introduction
This compound is a key intermediate in the development of a variety of biologically active molecules.[1] In the agrochemical sector, its derivatives have demonstrated significant potential, particularly as fungicides. The 2-aminothiazole moiety is a recognized pharmacophore that can be readily modified to generate extensive libraries of compounds for screening and optimization. Researchers have successfully utilized this scaffold to synthesize compounds with potent activity against a range of plant pathogens.[2][3] Beyond fungicides, derivatives have also been explored for their herbicidal and insecticidal properties.[4]
Applications in Fungicide Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for novel fungicides. The general strategy involves the modification of the 2-amino group and the 5-carboxylate group to introduce diverse functionalities, leading to compounds with specific modes of action against fungal pathogens.
Fungicidal Activity of Thiazole Derivatives
Several studies have demonstrated the potent fungicidal activity of derivatives synthesized from 2-aminothiazole precursors. These compounds have been shown to be effective against a variety of economically important plant pathogens. A notable mode of action for some of these derivatives is the inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity.[5] Other thiazole-based fungicides are known to inhibit ergosterol biosynthesis, another critical pathway for fungal cell membrane function.[1][6]
The following table summarizes the in vitro fungicidal activity of a series of novel 2-phenyl thiazole derivatives against several plant pathogenic fungi.
| Compound ID | Target Fungi | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |
| 10c | Sclerotinia sclerotiorum | 4.90 | Thifluzamide | 4.35 |
| 10c | Botrytis cinerea | 7.57 | Thifluzamide | 10.35 |
| 10c | Rhizoctonia cerealis | 7.84 | Thifluzamide | 22.12 |
Table 1: In vitro fungicidal activity of a novel 2-phenyl thiazole derivative (10c) compared to the commercial fungicide Thifluzamide. Data sourced from a study on the synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and a final fungicidal compound derived from a 2-aminothiazole core structure.
Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes the synthesis of a key intermediate used in the preparation of various agrochemical and pharmaceutical compounds.[2][7][8]
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Dichloromethane
-
Methanol
-
Glacial acetic acid
-
Pyridine
-
Methanesulfonyl chloride
-
2-Chloro-6-methylaniline
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
Procedure:
-
Amino Protection: Suspend Ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in dichloromethane. Add sodium bicarbonate (2 equivalents) and cool the mixture to 10-15°C. Slowly add benzyl chloroformate (1.5 equivalents) over 1 hour. After the addition, allow the reaction to warm to room temperature and stir for 5 hours. Remove the solvent under reduced pressure. Wash the residue with water, filter, and then wash with methanol containing a small amount of glacial acetic acid to obtain the Cbz-protected intermediate.[2]
-
Amidation: Dissolve the Cbz-protected intermediate (1 equivalent) in pyridine and cool to 0-5°C. Add methanesulfonyl chloride (1.1 equivalents) dropwise over 1 hour. After stirring for 5 hours at this temperature, add 2-chloro-6-methylaniline (1.1 equivalents) and slowly raise the temperature to 80°C. Maintain the reaction at this temperature for 8 hours. Remove the pyridine under reduced pressure. The crude product is then purified.[2]
-
Deprotection: To a stirred solution of trifluoroacetic acid (TFA), add the product from the previous step. Stir for 2 hours at room temperature. Monitor the reaction by TLC. After completion, distill off the TFA and dilute the residue with ethyl acetate. Wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]
Protocol 2: Synthesis of Novel Phenylthiazole Fungicides
This protocol outlines the general synthesis of phenylthiazole derivatives containing an acylhydrazone moiety, which have shown significant antifungal activity.[2]
Materials:
-
Substituted thiobenzamide
-
Ethyl bromopyruvate
-
Hydrazine hydrate
-
Substituted benzaldehyde
-
Ethanol
Procedure:
-
Synthesis of Ethyl 2-phenylthiazole-4-carboxylate: React the appropriately substituted thiobenzamide with ethyl bromopyruvate in ethanol under reflux to obtain the corresponding ethyl 2-phenylthiazole-4-carboxylate.[2]
-
Synthesis of 2-Phenylthiazole-4-carbohydrazide: Treat the ethyl 2-phenylthiazole-4-carboxylate with hydrazine hydrate in ethanol and reflux to yield the carbohydrazide intermediate.[2]
-
Synthesis of Final Phenylthiazole Acylhydrazone Derivatives: Condense the 2-phenylthiazole-4-carbohydrazide with various substituted benzaldehydes in ethanol under reflux to afford the target fungicidal compounds. The products can be purified by recrystallization.[2]
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the preparation of thiazole-based agrochemicals starting from this compound.
Caption: Synthetic pathway for agrochemical synthesis.
Mode of Action: Chitin Synthesis Inhibition
This diagram illustrates the proposed mechanism of action for certain thiazole-based fungicides that target chitin synthase in the fungal cell wall.
Caption: Inhibition of chitin synthesis by thiazole fungicides.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-24-5 [chemicalbook.com]
- 5. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse heterocyclic compounds utilizing Ethyl 2-amino-4-phenylthiazole-5-carboxylate as a versatile starting material. This compound serves as a critical building block in medicinal chemistry for the development of novel therapeutic agents.[1] The inherent biological significance of the 2-aminothiazole scaffold, known for its wide range of pharmacological activities including antibacterial, antifungal, and anticancer properties, makes it a valuable core for drug discovery programs.[2][3]
The following sections detail the synthesis of three distinct classes of heterocyclic compounds: Thiazolo[3,2-a]pyrimidin-5-ones, Thiazolo[4,5-d]pyridazines, and 2-Acylamino-4-phenylthiazole-5-carboxylates. Each protocol is accompanied by a summary of reaction parameters and a visual representation of the experimental workflow.
Protocol 1: Synthesis of Ethyl 7-amino-4-oxo-5-phenyl-4,5-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate
This protocol describes the synthesis of a thiazolo[3,2-a]pyrimidine derivative through the reaction of this compound with ethyl cyanoacetate. Thiazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their potential as kinase inhibitors and other therapeutic agents.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10 mmol).
-
Reagent Addition: To the flask, add ethyl cyanoacetate (12 mmol) and piperidine (1 mL) as a catalyst.
-
Reaction Condition: The reaction mixture is refluxed in absolute ethanol (30 mL) for 8 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.
-
Purification: The crude product is recrystallized from ethanol to afford the pure Ethyl 7-amino-4-oxo-5-phenyl-4,5-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate.
Quantitative Data Summary
| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Ethyl cyanoacetate | Piperidine | Absolute Ethanol | 8 hours | Reflux | ~75-85 |
Experimental Workflow
Caption: Workflow for the synthesis of a Thiazolo[3,2-a]pyrimidine derivative.
Protocol 2: Synthesis of Thiazolo[4,5-d]pyridazine Derivatives
This protocol outlines a two-step synthesis of a thiazolo[4,5-d]pyridazine derivative. The initial step involves the formation of a thiourea derivative by reacting this compound with a phenyl isothiocyanate. The subsequent cyclization of the thiourea derivative yields the target heterocyclic system.[4][5] Thiazolo[4,5-d]pyridazines are investigated for their potential antitumor activities.[5]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-phenylthioureido)-4-phenylthiazole-5-carboxylate
-
Reaction Setup: To a solution of this compound (10 mmol) in dry pyridine (20 mL), add phenyl isothiocyanate (11 mmol).
-
Reaction Condition: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The mixture is then poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield the intermediate thiourea derivative.
Step 2: Synthesis of Ethyl 4-oxo-7-phenyl-3-phenyl-3,4-dihydrothiazolo[4,5-d]pyridazin-2-yl)carbamate
-
Reaction Setup: A mixture of the thiourea derivative from Step 1 (5 mmol) and diethyl malonate (10 mmol) in the presence of sodium ethoxide (prepared by dissolving 0.23 g of sodium in 20 mL of absolute ethanol) is prepared.
-
Reaction Condition: The mixture is refluxed for 10 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate:hexane).
Quantitative Data Summary
| Step | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | This compound | Phenyl isothiocyanate | Dry Pyridine | 12 hours | Room Temp. | ~85-95 |
| 2 | Ethyl 2-(3-phenylthioureido)-4-phenylthiazole-5-carboxylate | Diethyl malonate | Absolute Ethanol | 10 hours | Reflux | ~60-70 |
Experimental Workflow
Caption: Two-step synthesis of a Thiazolo[4,5-d]pyridazine derivative.
Protocol 3: Synthesis of 2-Acylamino-4-phenylthiazole-5-carboxylate Derivatives
This protocol details the acylation of the 2-amino group of this compound with various acylating agents. This modification is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of 2-aminothiazole-based compounds.[6][7] The resulting amide derivatives often exhibit enhanced biological activities.[8]
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (5 mmol) in dry dichloromethane (20 mL).
-
Reagent Addition: Add triethylamine (6 mmol) to the solution and cool the mixture to 0 °C in an ice bath. To this cooled solution, add the desired acyl chloride (e.g., benzoyl chloride, 5.5 mmol) dropwise.
-
Reaction Condition: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitoring: The reaction is monitored by TLC (ethyl acetate:hexane, 3:7).
-
Work-up: The reaction mixture is washed successively with water, 5% sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to give the pure 2-acylamino-4-phenylthiazole-5-carboxylate derivative.
Quantitative Data Summary
| Starting Material | Acylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Benzoyl chloride | Triethylamine | Dichloromethane | 5-7 hours | 0 °C to RT | ~80-90 |
| This compound | Acetyl chloride | Triethylamine | Dichloromethane | 3-5 hours | 0 °C to RT | ~85-95 |
Experimental Workflow
Caption: General workflow for the acylation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of various biologically active compounds. Its inherent 2-aminothiazole moiety is a recognized pharmacophore present in a number of approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory agents derived from this starting material, with a focus on targeting the cyclooxygenase (COX) enzymes.
The rationale for utilizing this scaffold lies in the well-established role of the 2-aminothiazole core in inhibiting COX enzymes, which are pivotal in the inflammatory cascade. By modifying the functional groups of this compound, novel derivatives can be designed to exhibit enhanced potency and selectivity for COX-2 over COX-1, potentially leading to new anti-inflammatory agents with improved safety profiles.
Synthetic Workflow Overview
The general strategy for synthesizing potential anti-inflammatory agents from this compound involves initial derivatization at the ester or amino group to introduce diverse chemical moieties. A common and effective approach is to convert the ethyl ester to a more reactive intermediate, such as a carboxylic acid or an acid hydrazide, which can then be coupled with various amines or other functionalities to generate a library of candidate compounds.
Key Anti-inflammatory Signaling Pathway: Cyclooxygenase Inhibition
Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation and is the primary target for many anti-inflammatory drugs.[1] Inhibition of COX-2 leads to a reduction in the production of prostaglandins like PGE2, which are key mediators of pain, fever, and swelling.[2] Thiazole derivatives have shown potential as selective COX-2 inhibitors.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole-5-carbohydrazide
This protocol describes the conversion of the starting ethyl ester to a carbohydrazide, a key intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 100 mL of ethanol.
-
To this solution, add 0.02 mol of 80% hydrazine hydrate.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product, 2-amino-4-phenylthiazole-5-carbohydrazide, in a desiccator.
Protocol 2: Synthesis of Schiff Base Derivatives from 2-Amino-4-phenylthiazole-5-carbohydrazide
This protocol outlines the synthesis of Schiff base derivatives by reacting the carbohydrazide intermediate with various aromatic aldehydes.
Materials:
-
2-Amino-4-phenylthiazole-5-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.005 mol of 2-amino-4-phenylthiazole-5-carbohydrazide in 50 mL of ethanol.
-
Add 0.005 mol of the respective substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours with continuous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid (Schiff base derivative) is collected by filtration, washed with cold ethanol, and dried.
In Vitro Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of various thiazole derivatives reported in the literature, demonstrating their potential as COX inhibitors. While not all compounds are direct derivatives of this compound, this data provides a strong rationale for the anti-inflammatory potential of this class of compounds.
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-Aminothiazole Derivatives | COX-1 | 1.00 - 6.34 | 3.03 - 16 |
| COX-2 | 0.09 - 0.71 | ||
| Thiazole Carboxamide Derivatives | COX-1 | ~2.65 | ~2.77 |
| COX-2 | ~0.95 | ||
| Substituted Phenyl Thiazole Derivatives | COX-2 | - | Better than standard drug (Nimesulide) in rat paw edema model |
Note: The data presented is a summary from various sources and is intended for comparative purposes. The exact values may vary depending on the specific assay conditions.
Conclusion
This compound is a promising starting material for the development of novel anti-inflammatory agents. The protocols provided herein offer a straightforward approach to synthesize a library of derivatives. The primary mechanism of action for many of these compounds is expected to be the inhibition of the COX-2 enzyme, a well-validated target for anti-inflammatory therapies. Further screening and optimization of these synthesized compounds could lead to the identification of potent and selective anti-inflammatory drug candidates.
References
Application Notes and Protocols: Antimicrobial Applications of Ethyl 2-amino-4-phenylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of ethyl 2-amino-4-phenylthiazole-5-carboxylate derivatives. This class of compounds has demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains. The following sections detail their antimicrobial efficacy, protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases, have shown promising antimicrobial properties. The introduction of various substituents on the phenyl ring and modifications at the amino group have led to compounds with potent and selective activity.
Quantitative Antimicrobial Data
The antimicrobial efficacy of synthesized derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The data below summarizes the activity of representative this compound Schiff base derivatives against various microbial strains.
| Compound ID | Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |
| 2a | Phenylmethylidene amino | Staphylococcus epidermidis (Gram-positive) | 250 | [1] |
| Pseudomonas aeruginosa (Gram-negative) | 375 | [1] | ||
| Candida albicans (Fungus) | - (Zone of Inhibition: 20.0 mm) | [1] | ||
| 2b | Hydroxyphenyl methylidene amino | Staphylococcus epidermidis (Gram-positive) | 250 | [1] |
| Pseudomonas aeruginosa (Gram-negative) | 375 | [1] | ||
| Candida glabrata (Fungus) | - (Zone of Inhibition: 21.0 mm) | [1] | ||
| 2d | (Dimethylamino)phenyl methylidene amino | Staphylococcus aureus (Gram-positive) | 250 | [1] |
| Escherichia coli (Gram-negative) | 375 | [1] | ||
| 2g | Methoxyphenyl methylidene amino | Staphylococcus aureus (Gram-positive) | 250 | [1] |
| Escherichia coli (Gram-negative) | 375 | [1] | ||
| 7a, 7b, 7c | 2-Hydrazinyl-4-phenyl-1,3-thiazole | Candida albicans (Fungus) | 3.9 | [2] |
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from ethyl 2-aminothiazole-4-carboxylate and various aldehydes or ketones.[1]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve equimolar amounts (e.g., 0.05 mol) of ethyl 2-aminothiazole-4-carboxylate and the desired aldehyde or ketone in absolute ethanol (30 mL).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Stir the reaction mixture and reflux for 12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether: ethyl acetate, 1:3).
-
After completion, cool the reaction mixture and evaporate the excess solvent using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Allow crystals to form over a few days.
-
Filter the crystals, wash with a small amount of cold solvent, and dry to obtain the purified Schiff base derivative.
Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[2][3]
Materials:
-
Synthesized thiazole derivatives
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with MOPS for fungi
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (CAMHB or RPMI) in a 96-well microplate to achieve a range of concentrations (e.g., 0.25 to 64 µg/mL).
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microplate to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action
Molecular docking studies have provided insights into the potential molecular targets of these thiazole derivatives, suggesting multiple mechanisms of action.
Inhibition of Bacterial Cell Wall Synthesis
One proposed mechanism is the inhibition of enzymes crucial for peptidoglycan synthesis, a key component of the bacterial cell wall. Molecular docking studies have identified UDP-N-acetylmuramate/L-alanine ligase (MurC) as a potential target.[1] Inhibition of this enzyme would disrupt the integrity of the bacterial cell wall, leading to cell death.
Disruption of Fungal Cell Membrane
For antifungal activity, a likely target is lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and ultimately fungal cell death.
Conclusion and Future Directions
This compound derivatives represent a promising class of antimicrobial agents with demonstrated activity against both bacteria and fungi. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency and spectrum of activity. Future research should focus on lead optimization to enhance efficacy and reduce potential toxicity, as well as further elucidation of their precise mechanisms of action to aid in the development of novel and effective antimicrobial therapies.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminothiazole-5-Carboxylate Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed information and protocols on a series of 2-aminothiazole-5-carboxylate derivatives that have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of conditions including neurodegenerative diseases, inflammation, and cancer.[1][3] The core structure, Ethyl 2-amino-4-phenylthiazole-5-carboxylate, serves as a versatile scaffold for the synthesis of these potent enzyme inhibitors. This document will focus on derivatives of the 2-amino-4-methylthiazole-5-carboxylate scaffold, for which significant inhibitory activity against MAGL has been reported.[4][5][6]
MAGL Signaling Pathway
Monoacylglycerol Lipase (MAGL) plays a crucial role at the intersection of the endocannabinoid and prostaglandin signaling pathways. It hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][7] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced cannabinoid receptor signaling, while the production of pro-inflammatory prostaglandins is reduced.[1][2]
Caption: The MAGL signaling pathway, illustrating the role of MAGL in 2-AG degradation and the mechanism of action for 2-aminothiazole-5-carboxylate inhibitors.
Quantitative Data: MAGL Inhibition by 2-Amino-4-methylthiazole-5-carboxylate Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of synthesized 2-amino-4-methylthiazole-5-carboxylate derivatives against Monoacylglycerol Lipase (MAGL).[4][6]
| Compound ID | Structure / Substitution Pattern | IC50 (µM) |
| 3c | R = 2-chlorophenyl | 0.101 |
| 3d | R = 3-chlorophenyl | 0.085 |
| 3e | R = 4-chlorophenyl | 0.077 |
| 3f | R = 2-fluorophenyl | 0.093 |
| 3g | R = 4-fluorophenyl | 0.037 |
| 4c | R = 2-methoxyphenyl | 0.063 |
| 4e | R = 4-methoxyphenyl | 0.125 |
| 4f | R = 2,4-dimethoxyphenyl | 0.231 |
| 6b | R = 4-methylphenyl | 9.60 |
| 6c | R = 4-ethylphenyl | 8.75 |
| 6d | R = 4-propylphenyl | 7.40 |
| 6e | R = 4-isopropylphenyl | 6.90 |
| 6f | R = 4-tert-butylphenyl | 5.80 |
Data sourced from Mini-Reviews in Medicinal Chemistry, 2018, Vol. 18, No. 5.[6]
Experimental Protocols
General Workflow for MAGL Inhibition Assay
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of test compounds against MAGL.
Caption: A generalized workflow for the in vitro determination of MAGL inhibitory activity.
Detailed Protocol: Fluorometric MAGL Inhibition Assay
This protocol is a representative method for determining the IC50 values of putative MAGL inhibitors using a fluorometric substrate.[8][9]
1. Materials and Reagents:
-
Recombinant human MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., JZL184)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAGL enzyme in pre-warmed MAGL Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Prepare a working solution of the fluorogenic MAGL substrate in the assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: Add MAGL Assay Buffer, the MAGL enzyme solution, and the test compound dilution to each well.
-
Positive Control Wells: Add MAGL Assay Buffer, the MAGL enzyme solution, and the positive control inhibitor to each well.
-
Vehicle Control Wells (100% activity): Add MAGL Assay Buffer, the MAGL enzyme solution, and the same concentration of solvent used for the test compounds to each well.
-
Background Wells (no enzyme): Add MAGL Assay Buffer and the test compound solvent to each well.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate for 30 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the MAGL substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (e.g., Excitation/Emission wavelengths specific to the fluorogenic substrate, such as 360/460 nm).
-
3. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the kinetic curve (fluorescence units per minute).
-
Correct for Background: Subtract the average reaction rate of the background wells from the rates of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Detailed Protocol: Colorimetric MAGL Inhibition Assay
This protocol is an alternative method using a chromogenic substrate.[10][11]
1. Materials and Reagents:
-
Recombinant human MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Chromogenic substrate (e.g., 4-nitrophenylacetate)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well clear microplates
-
Microplate reader with absorbance detection capabilities
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAGL enzyme in MAGL Assay Buffer.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Prepare a working solution of 4-nitrophenylacetate in the assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Follow the same plate setup as described in the fluorometric assay (Test, Positive Control, Vehicle Control, and Background wells).
-
-
Pre-incubation:
-
Mix and pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add the 4-nitrophenylacetate working solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 10-20 minutes at room temperature.
-
Measure the absorbance at a wavelength suitable for detecting the product (e.g., 405-415 nm for 4-nitrophenol).
-
3. Data Analysis:
-
Correct for Background: Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Abs_inhibitor / Abs_vehicle)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Conclusion
The 2-aminothiazole-5-carboxylate scaffold represents a promising starting point for the development of potent and selective MAGL inhibitors. The data presented herein demonstrates that derivatives of this core structure can achieve nanomolar potency. The provided protocols offer robust methods for screening and characterizing new chemical entities targeting MAGL, which may have significant therapeutic applications in oncology and other diseases characterized by dysregulated endocannabinoid signaling.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Experimental procedure for synthesizing dasatinib intermediate.
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental procedure for the synthesis of a crucial intermediate in the production of Dasatinib, a potent tyrosine kinase inhibitor. The protocol focuses on the synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, a pivotal precursor in the total synthesis of Dasatinib. The following sections outline the synthetic pathway, provide step-by-step experimental protocols, and present key quantitative data in a structured format.
Synthetic Pathway Overview
The synthesis of the target intermediate involves a multi-step process, commencing from commercially available starting materials. The overall synthetic scheme is depicted below, outlining the key transformations and intermediates.
Figure 1: Synthetic pathway for N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.
Experimental Protocols
This section details the experimental procedures for the synthesis of the key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This key intermediate can be synthesized through various routes. One common method involves the reaction of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea.[1]
Materials:
-
N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Isopropyl alcohol
Procedure:
-
In a suitable reaction vessel, dissolve 350g of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in 3.5L of isopropyl alcohol.[1]
-
While stirring, add 300g of NBS in batches, ensuring the temperature is maintained below 25 °C.[1]
-
After the addition of NBS is complete, add thiourea to the reaction mixture.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
This step involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 2-methyl-4,6-dichloropyrimidine in the presence of a strong base.[2][3]
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
2-Methyl-4,6-dichloropyrimidine
-
Potassium hydride (30% in mineral oil) or Sodium hydride (60% in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid
Procedure:
-
In an aprotic solvent such as anhydrous tetrahydrofuran (THF), cool the reaction vessel to a temperature between -30 °C and -20 °C.[2]
-
Carefully add a strong base, such as potassium hydride or sodium hydride, to the cooled solvent and stir for 10-30 minutes.[2][3]
-
Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the reaction mixture, maintaining the temperature between -30 °C and -20 °C during the addition.[2]
-
In a separate flask, prepare a solution of 2-methyl-4,6-dichloropyrimidine in THF.
-
Add the solution of 2-methyl-4,6-dichloropyrimidine to the reaction mixture in one portion.
-
Allow the reaction mixture to warm to a temperature between -10 °C and -5 °C and stir for 2-12 hours.[2]
-
After the reaction is complete, quench the reaction by slowly adding 1M hydrochloric acid, adjusting the pH to 5-6, while keeping the temperature between 0 °C and 5 °C.[2]
-
Crystallize the product at 0-5 °C for 1-3 hours.[2]
-
Collect the solid product by filtration, wash with THF, and dry to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[2]
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of the target intermediate.
| Intermediate | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 2-Methyl-4,6-dichloropyrimidine | Potassium Hydride | THF | 98.7% | 99.95% | [3] |
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 2-Methyl-4,6-dichloropyrimidine | Sodium Hydride | THF | 97.1% | 99.90% | [3] |
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 2-Methyl-4,6-dichloropyrimidine | Sodium Amide | THF | 96.8% | 99.82% | [3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the experimental workflow for the synthesis of the target intermediate.
Figure 2: Experimental workflow for the synthesis of the Dasatinib intermediate.
References
- 1. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 2. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 3. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Ethyl 2-amino-4-phenylthiazole-5-carboxylate in Material Science
Introduction
Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block for a variety of functional organic materials. While its primary applications are in medicinal chemistry and drug development, its unique electronic and structural characteristics make it and its derivatives promising candidates for advanced material science applications. The presence of the electron-rich thiazole ring, coupled with the amino and carboxylate functional groups, allows for a wide range of chemical modifications to tailor its properties for specific uses. These modifications can lead to the development of novel materials for organic electronics, corrosion inhibition, non-linear optics, and conductive polymers.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in material science research.
Application in Corrosion Inhibition
Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including carbon steel and copper.[1][2][3][4] The mechanism of inhibition is attributed to the adsorption of the thiazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.[4] The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in the thiazole structure facilitates strong adsorption onto the metal surface.[2][4] this compound can be used as a precursor to synthesize more complex thiazole derivatives with enhanced corrosion inhibition properties.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency
This protocol outlines the gravimetric method for assessing the corrosion inhibition efficiency of a synthesized thiazole derivative.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
Synthesized thiazole-based inhibitor
-
Acetone
-
Distilled water
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the polished coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of the thiazole inhibitor (e.g., 50, 100, 150, 200 ppm).
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 298 K).
-
After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, clean with acetone, and dry in a desiccator.
-
Weigh the cleaned and dried coupons again.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = (ΔW) / (A * t) (where A is the surface area of the coupon and t is the immersion time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 (where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor)
-
Data Presentation: Corrosion Inhibition Efficiency
The following table presents representative data for the corrosion inhibition performance of a thiazole derivative on mild steel in an acidic medium.
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank | 150.2 | 12.5 | - |
| 50 | 60.1 | 5.0 | 60.0 |
| 100 | 37.5 | 3.1 | 75.0 |
| 150 | 25.5 | 2.1 | 83.0 |
| 200 | 18.0 | 1.5 | 88.0 |
| Note: This data is illustrative and based on typical results for thiazole derivatives.[2] |
Logical Workflow for Corrosion Inhibitor Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of a thiazole-based corrosion inhibitor.
Application in Organic Electronics
The thiazole ring is an electron-accepting moiety, making thiazole-based compounds suitable for use in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[5][6] this compound can be a precursor for the synthesis of conjugated polymers and small molecules with tailored electronic properties.
Experimental Protocol: Synthesis of a Thiazole-Based Conjugated Polymer
This protocol describes a general method for the synthesis of a thiazole-containing copolymer for organic electronic applications via Suzuki polycondensation.
Materials:
-
A dibromo-functionalized derivative of this compound (Monomer A)
-
A diboronic ester-functionalized comonomer (e.g., a fluorene or thiophene derivative) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene and water (as solvents)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve Monomer A, Monomer B, and the palladium catalyst in toluene.
-
Add an aqueous solution of the base and the phase transfer catalyst to the reaction mixture.
-
Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for a specified time (e.g., 48-72 hours).
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers.
-
Collect the polymer from the chloroform fraction by precipitation in methanol.
-
Dry the final polymer under vacuum.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight, UV-Vis spectroscopy for optical properties, and Cyclic Voltammetry (CV) to determine HOMO/LUMO energy levels.
Data Presentation: Properties of Thiazole-Based Polymers for Organic Electronics
The following table summarizes typical properties of thiazole-based copolymers for use in organic solar cells and field-effect transistors.
| Polymer | Mₙ (kDa) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |
| P1 | 20 | 2.1 | 2.14 | -5.35 | -3.21 | 1.5 x 10⁻⁴ |
| P2 | 35 | 2.5 | 1.80 | -5.10 | -3.30 | 2.7 x 10⁻³ |
| P3 | 28 | 2.3 | 1.95 | -5.22 | -3.27 | 8.9 x 10⁻⁴ |
| Note: Data is representative of thiazolothiazole-based copolymers. Mₙ is the number-average molecular weight, and PDI is the polydispersity index.[7] |
Experimental Workflow for OLED Fabrication
Caption: A typical workflow for the fabrication of an organic light-emitting diode (OLED).
Application in Non-Linear Optics (NLO)
Certain organic molecules with extended π-conjugated systems and donor-acceptor architectures can exhibit significant non-linear optical (NLO) properties. Thiazole derivatives can be designed to possess these features, making them of interest for applications in optical limiting and all-optical switching. The NLO properties are typically characterized by techniques such as the Z-scan method.
Experimental Protocol: Z-Scan Measurement for Third-Order NLO Properties
This protocol provides a general outline for performing a Z-scan experiment to determine the non-linear refractive index (n₂) and non-linear absorption coefficient (β).
Materials:
-
Solution of the thiazole derivative in a suitable solvent (e.g., DMSO)
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
Laser source with a Gaussian beam profile (e.g., a continuous wave or pulsed laser)
-
Focusing lens
-
Beam splitter
-
Two photodetectors
-
Motorized translation stage
-
Aperture
Procedure:
-
Set up the Z-scan experiment with the laser beam split into a reference beam and a transmitted beam.
-
Focus the transmitted beam through the sample, which is mounted on the motorized translation stage.
-
Closed-aperture Z-scan (for n₂): Place an aperture before the detector for the transmitted beam.
-
Move the sample along the beam axis (z-direction) through the focal point and record the normalized transmittance as a function of the sample position.
-
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley-peak configuration indicates a positive (self-focusing) n₂.
-
Open-aperture Z-scan (for β): Remove the aperture and collect the entire transmitted beam.
-
Move the sample along the z-axis and record the normalized transmittance. A valley at the focal point indicates two-photon absorption (positive β), while a peak indicates saturable absorption (negative β).
-
Analyze the obtained curves to calculate the values of n₂ and β.
Data Presentation: Non-Linear Optical Properties
The following table shows representative NLO data for an organic material.
| Sample | Concentration | n₂ (esu) | β (cm/GW) | χ⁽³⁾ (esu) |
| Organic Dye in DMSO | 0.1 mM | -2.5 x 10⁻¹¹ | 1.2 x 10⁻⁸ | 1.5 x 10⁻¹² |
| Note: This data is illustrative for a typical organic NLO material. |
Logical Diagram of NLO Characterization
Caption: Logical flow for the characterization of non-linear optical properties.
Application in Conductive Polymers
Polymers derived from aminothiazoles can exhibit electrical conductivity, making them suitable for applications such as sensors and antistatic coatings. Poly(2-aminothiazole) can be synthesized via chemical or electrochemical polymerization.
Experimental Protocol: Chemical Synthesis of Poly(2-aminothiazole)
This protocol describes the chemical oxidative polymerization of 2-aminothiazole. A similar approach can be adapted for derivatives of this compound.
Materials:
-
2-aminothiazole monomer
-
Oxidant (e.g., ammonium persulfate, (NH₄)₂S₂O₈)
-
Solvent (e.g., acetonitrile or water)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-aminothiazole monomer in the chosen solvent in a reaction flask.
-
Separately, dissolve the oxidant in the same solvent.
-
Cool both solutions in an ice bath.
-
Slowly add the oxidant solution to the monomer solution dropwise with continuous stirring.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at a low temperature.
-
A dark precipitate of the polymer will form.
-
Filter the polymer and wash it thoroughly with the solvent and then with methanol to remove unreacted monomer and oxidant.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Characterize the polymer using FTIR and NMR for structural confirmation.
-
Measure the electrical conductivity of the pressed polymer pellet using a four-probe method.
Data Presentation: Properties of Poly(2-aminothiazole)
| Property | Value |
| Appearance | Dark powder |
| Solubility | Soluble in DMSO, THF, DMF |
| Electrical Conductivity (undoped) | 3 x 10⁻⁶ S/cm |
| Note: Data is for poly(2-aminothiazole) synthesized by chemical polymerization.[8] |
Workflow for Conductive Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a conductive aminothiazole-based polymer.
References
- 1. api.creol.ucf.edu [api.creol.ucf.edu]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Theoretical evaluation of the corrosion inhibition performance of 1,3-thiazole and its amino derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-amino-4-phenylthiazole-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis.
Frequently Asked Questions
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-halocarbonyl compound (specifically, an ethyl 2-halo-3-oxo-3-phenylpropanoate) with a thioamide, most commonly thiourea.[3] This method is known for being straightforward and generally providing high yields.[2][3]
Q2: How critical is the purity of reactants and solvents for achieving high yields?
Reactant and solvent purity is paramount for a successful synthesis.[1]
-
Reactants: Impurities in the α-haloketone or thiourea can participate in unwanted side reactions, which consumes starting materials and complicates the purification of the final product.[1]
-
Solvents: The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to avoid potential hydrolysis of reactants or intermediates.[1]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in reaction rate and overall yield.[1] The optimal choice depends on the specific substrates and reaction conditions (conventional heating vs. microwave).
-
For conventional heating, alcohols such as ethanol, methanol, or 1-butanol are commonly used, often under reflux conditions.[1]
-
Microwave-assisted syntheses have been effectively performed using methanol.[1]
-
It is always advisable to perform small-scale solvent screening to determine the best option for your specific setup.[1]
Troubleshooting Common Issues
Q4: My reaction yield is consistently low. What are the potential causes and how can I fix it?
Low yield is a common problem that can stem from several factors. Use the following points as a checklist to troubleshoot your experiment:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature.
-
Suboptimal Temperature: Hantzsch synthesis can be sensitive to temperature. For conventional heating, ensure the mixture is reaching and maintaining the appropriate reflux temperature.[1] For microwave synthesis, temperatures between 90-130°C are often employed.[1]
-
Impure Reactants: As mentioned, impurities can cause side reactions.[1] Ensure your starting materials are of high purity or purify them before use.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield. While a 1:1 ratio of α-haloketone to thiourea is the theoretical stoichiometry, a slight excess of thiourea (e.g., 1.5 equivalents) is sometimes used to drive the reaction to completion.[3]
-
Side Reactions: Under certain conditions, particularly acidic ones, the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles can occur, reducing the yield of the desired 2-aminothiazole.[4] Maintaining a neutral or slightly basic pH during workup is crucial.
Q5: I'm observing an unexpected side product. How can I identify and prevent it?
The most likely side product is the 2-imino-2,3-dihydrothiazole isomer, which can form under acidic conditions.[4]
-
Identification: These isomers can sometimes be distinguished by careful analysis of 1H NMR spectra.[4]
-
Prevention: The formation of these isomers is influenced by the reaction conditions. Running the reaction in a neutral solvent like ethanol and ensuring the workup involves neutralization or basification can favor the formation of the desired 2-aminothiazole product.[3][4]
Q6: The final product is difficult to purify. What are the best purification strategies?
Purification is typically achieved through recrystallization or precipitation.
-
Precipitation: A common and effective method is to pour the cooled reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate or ammonium hydroxide.[3][5][6] This neutralizes the hydrohalide salt of the product, causing the neutral, less soluble aminothiazole to precipitate.[6] The resulting solid can then be collected by filtration.[3]
-
Recrystallization: The crude product, after isolation, can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.[5][7]
Quantitative Data Summary
The following table summarizes yields reported for Hantzsch-type synthesis of aminothiazole derivatives under various conditions. Note that exact yields for the title compound can vary based on the specific α-haloketone precursor used.
| Product | Reactants | Solvent(s) | Conditions | Yield | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Methanol | Heat at 100°C setting for 30 min | ~99% | [6] |
| Ethyl 2-aminothiazole-5-carboxylate | Ethyl 3-ethoxyacrylate, N-bromosuccinimide, Thiourea | Water/Dioxane (1:1) | Heat at 80°C for 1 h | 70% | [7] |
| Ethyl 2-aminothiazole-5-carboxylate | Ethyl 3-ethoxyacrylate, Urea, Potassium sulfide, nano-Copper powder | THF/Water (6:1) | Heat at 55°C for 1.5 h | 95.7% | [7] |
| Hantzsch Thiazole Derivatives | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ethanol/Water (1:1) | Reflux with silica supported tungstosilisic acid | 79-90% | [2] |
Detailed Experimental Protocol
This protocol is a generalized procedure for the Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative, based on common laboratory practices.[3][6]
Materials:
-
α-Halo-ketone (e.g., Ethyl 2-bromo-3-oxo-3-phenylpropanoate) (1.0 eq)
-
Thiourea (1.1 - 1.5 eq)
-
Solvent (e.g., Anhydrous Ethanol or Methanol)
-
5% Sodium Carbonate solution (for workup)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-halo-ketone (1.0 eq) and thiourea (1.5 eq).
-
Add the solvent (e.g., ethanol, approx. 5-10 mL per gram of α-halo-ketone).
-
Heat the mixture to reflux with vigorous stirring. The reaction time can vary from 30 minutes to several hours.[1] Monitor the reaction's progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reactant), remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4-5 times the volume of the reaction mixture).[3]
-
Stir the resulting suspension. A precipitate of the crude product should form.[6]
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry on a watch glass or dry it in a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
Visualized Workflows and Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. youtube.com [youtube.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-phenylthiazole-5-carboxylate. The following information addresses common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a pale yellow crystalline solid.[1] The reported melting point is generally in the range of 169-173 °C.[1][2] Significant deviation from this appearance or melting range may indicate the presence of impurities.
Q2: What are the most common purification techniques for this compound?
The most frequently employed purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q3: Which solvents are recommended for the recrystallization of this compound?
Ethanol is a commonly used solvent for the recrystallization of this compound and its derivatives.[3] Methanol and mixtures of ethanol and water have also been reported to be effective.[4][5] For cases with significant impurities, a solvent system like tetrahydrofuran (THF) and hexane may be employed.[6]
Q4: What is a suitable solvent system for column chromatography?
A common approach for the column chromatography of 2-aminothiazole derivatives is to use a gradient of a non-polar solvent and a polar solvent. A combination of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the desired compound from impurities.
Q5: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A typical mobile phase for TLC analysis of 2-aminothiazole derivatives is a mixture of petroleum ether and ethyl acetate (e.g., in a 1:3 ratio).[7] The spots can be visualized under UV light.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent is used. | - Try a different solvent or a solvent mixture. For this compound, consider ethanol, methanol, or a THF/hexane mixture.[3][4][6] - Gradually add more solvent until the compound dissolves. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - The presence of significant impurities. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Consider purifying the crude product by column chromatography before recrystallization. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Scratch the inside of the flask with a glass rod to induce crystal formation. - Add a seed crystal of the pure compound. - Cool the solution slowly to room temperature, and then in an ice bath. |
| The resulting crystals are discolored or impure. | - Impurities were co-precipitated. - The cooling was too fast, trapping impurities within the crystal lattice. | - Repeat the recrystallization process. - Consider a preliminary purification step like a solvent wash or column chromatography. - Allow the solution to cool more slowly to promote the formation of purer crystals. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the baseline. | - The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| The compound runs with the solvent front. | - The solvent system is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the compound from impurities (streaking or overlapping bands). | - The column is overloaded. - The chosen solvent system is not optimal for separation. - The silica gel is of an inappropriate mesh size. | - Use a larger column or apply less sample. - Try a different solvent system. A shallow gradient elution might improve separation. - Use a higher mesh size silica gel for better resolution. |
Experimental Protocols
General Recrystallization Protocol from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
References
- 1. labproinc.com [labproinc.com]
- 2. This compound | 64399-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-amino-4-phenylthiazole-5-carboxylate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Ethyl 2-amino-4-phenylthiazole-5-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a pale yellow crystalline solid.[1] As a derivative of 2-aminothiazole, its solubility is influenced by the presence of the polar amino group and the non-polar phenyl and ethyl carboxylate groups. Generally, it exhibits low solubility in water and higher solubility in polar organic solvents. The amino group also means its aqueous solubility is likely pH-dependent.
Q2: In which organic solvents is this compound soluble?
Q3: How can I prepare an aqueous solution of this compound for my experiments?
Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: Does temperature affect the solubility of this compound?
Yes, as with most solid solutes, the solubility of this compound is expected to increase with temperature. If you are having difficulty dissolving the compound, gentle warming of the solvent may help. However, be cautious of potential degradation at elevated temperatures.
Q5: Is the solubility of this compound pH-dependent?
The presence of the 2-amino group suggests that the solubility of this compound will be pH-dependent. In acidic conditions, the amino group can be protonated, forming a more soluble salt. Therefore, attempting to dissolve the compound in a slightly acidic buffer may improve its aqueous solubility.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Compound will not dissolve in the desired solvent. | Insufficient solvent volume or low intrinsic solubility. | - Increase the volume of the solvent. - Gently warm the solution while stirring. - Try a different solvent or a co-solvent system (e.g., DMSO/water, Ethanol/water). |
| Precipitation occurs when adding the organic stock solution to an aqueous buffer. | The compound is crashing out of solution due to its low aqueous solubility. | - Decrease the concentration of the stock solution. - Increase the final volume of the aqueous buffer. - Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. - Consider using a surfactant or other solubilizing agent in the aqueous buffer. |
| The solution is cloudy or contains suspended particles. | Incomplete dissolution or presence of impurities. | - Continue stirring and/or gently warm the solution. - Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles or impurities. |
| Concern about compound stability during solubilization. | Degradation due to heat or extreme pH. | - Avoid prolonged heating at high temperatures. - If using pH adjustment, perform a stability study to ensure the compound does not degrade under the chosen acidic or basic conditions. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not available in the reviewed literature, the following table provides data for the closely related analog, 2-amino-4-phenyl thiazole . This data can serve as a useful estimation for initial experimental design.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | 10 | 56.7 mM |
| Dimethylformamide (DMF) | 10 | 56.7 mM |
| Ethanol | 12 | 68.1 mM |
| 1:10 solution of Ethanol:PBS (pH 7.2) | 0.1 | 0.57 mM |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 248.31 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh out 2.48 mg of this compound using an analytical balance.
-
Transfer the weighed compound to a clean microcentrifuge tube or vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
Protocol 2: Recrystallization for Purification
This protocol provides a general method for the recrystallization of 2-aminothiazole derivatives, which can be adapted for this compound to improve its purity.
Materials:
-
Crude this compound
-
Methanol
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask, just enough to form a slurry at room temperature.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, hot-filter the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows.
Caption: Workflow for Preparing a Stock Solution.
Caption: Workflow for Recrystallization.
References
Technical Support Center: Side-Product Analysis in Ethyl 2-amino-4-phenylthiazole-5-carboxylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions regarding the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate. The focus is on identifying and mitigating the formation of common side-products to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thioamide, typically thiourea, to form the thiazole ring.[1][3]
Q2: What are the most common side-products I might encounter during this synthesis?
A2: Common impurities can include unreacted starting materials (e.g., ethyl benzoylacetate, thiourea), by-products from the halogenation step (such as succinimide if N-bromosuccinimide is used), and side-products from competing reactions like hydrolysis of the ester group to form the corresponding carboxylic acid. Dimerization or polymerization products, though less common, can also occur under non-optimized conditions.
Q3: My final product yield is significantly lower than expected. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Reaction times may be too short, or the temperature may be insufficient for the reaction to go to completion.
-
Side-Product Formation: Competing reaction pathways may consume starting materials, reducing the formation of the desired product.
-
Degradation: The product or intermediates may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.
-
Purification Losses: Significant material can be lost during workup and purification steps like recrystallization or column chromatography.
Q4: I have an unexpected spot on my TLC plate or an extra peak in my HPLC chromatogram. How can I identify the impurity?
A4: To identify an unknown impurity, you should first attempt to isolate it, typically using column chromatography.[4] Once a pure sample of the impurity is obtained, standard analytical techniques can be used for structural elucidation. High-resolution mass spectrometry (HRMS) will provide the molecular weight and formula, while NMR spectroscopy (¹H, ¹³C, and 2D-NMR) will reveal the compound's structural framework.[4] Comparing the spectral data with that of known potential side-products is often the fastest route to identification.
Troubleshooting Guide
Problem: Presence of Unreacted Starting Materials in Crude Product
-
Symptom: Analytical data (HPLC, ¹H-NMR) shows signals corresponding to ethyl phenylacetate and/or thiourea.
-
Possible Cause:
-
Incorrect Stoichiometry: An improper ratio of reactants was used.
-
Insufficient Reaction Time or Temperature: The reaction did not proceed to completion.
-
Poor Reagent Quality: One of the starting materials is impure or has degraded.
-
-
Suggested Solution:
-
Verify the stoichiometry and purity of all reagents before starting the reaction.
-
Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials.[5]
-
If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
Problem: Formation of a Highly Polar Side-Product
-
Symptom: A new spot appears on the TLC plate with a significantly lower Rf value, or a new peak with a shorter retention time appears in reverse-phase HPLC.
-
Possible Cause:
-
Ester Hydrolysis: The ethyl ester group has hydrolyzed to the carboxylic acid, creating a more polar compound. This can be catalyzed by acidic or basic conditions, especially in the presence of water.
-
-
Suggested Solution:
-
Ensure all solvents and reagents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to acidic or basic aqueous conditions.
-
Data Presentation
Table 1: Common Side-Products and Their Characterization
| Potential Side-Product | Chemical Name | Likely Cause | Suggested Analytical Method for Identification |
| SP-1 | Ethyl 2,4-diamino-4-phenyl-4,5-dihydrothiazole-5-carboxylate | Incomplete aromatization | ¹H-NMR, LC-MS |
| SP-2 | 2-Amino-4-phenylthiazole-5-carboxylic acid | Ester hydrolysis | IR (broad O-H stretch), LC-MS (mass change) |
| SP-3 | Unreacted Starting Material | Incomplete reaction | HPLC, ¹H-NMR (comparison with standards) |
| SP-4 | Dimer of the product | High concentration, excess heat | High-Resolution MS, ¹³C-NMR |
Table 2: Illustrative HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.15 | 3.5 | Solvent Front / Polar Impurities |
| 2 | 4.88 | 2.1 | Side-Product (e.g., SP-2) |
| 3 | 7.52 | 93.8 | This compound |
| 4 | 9.03 | 0.6 | Less Polar Impurity |
| Total | 100.0 |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a representative example based on the Hantzsch synthesis and may require optimization.
-
Halogenation: To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0-5°C.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: Add thiourea (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80°C) for 2-4 hours, continuing to monitor by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid, wash it with water, and dry it under a vacuum to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol to yield the pure product.
Protocol 2: General HPLC Method for Purity Assessment
This is a general method and should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Visualizations
Caption: The Hantzsch synthesis pathway for the target molecule.
Caption: Potential side-reactions branching from the main synthesis.
Caption: A logical workflow for troubleshooting impurities.
References
Ethyl 2-amino-4-phenylthiazole-5-carboxylate stability and storage conditions.
This technical support center provides guidance on the stability and storage of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound at 0-8°C.[1] The compound should be stored in a tightly sealed container to protect it from moisture and air. Given the susceptibility of similar thiazole derivatives to light-induced degradation, it is also advisable to store the compound in a light-resistant container or in a dark environment.
Q2: What is the expected shelf life of this compound?
The manufacturer does not typically provide a specific shelf life or expiration date for this product. However, for similar research chemicals, a standard warranty of one year from the date of shipment is often provided when handled and stored according to the recommended conditions.[2] It is crucial for users to routinely inspect the material for any signs of degradation, such as changes in color or consistency, and to re-qualify the material for purity if it has been stored for an extended period.
Q3: Is this compound sensitive to light?
Yes, there is evidence to suggest that 2-aminothiazole derivatives can be susceptible to photodegradation when exposed to UV light.[3][4] Therefore, it is a critical precautionary measure to protect the compound from light during storage and handling to prevent the formation of photodegradation products.
Q4: How should I handle this compound in the laboratory?
Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or under a chemical fume hood. Avoid generating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Q5: What are the known degradation pathways for this compound?
Based on studies of similar thiazole derivatives, potential degradation pathways for this compound include:
-
Hydrolysis: The ester functional group can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The thiazole ring and the amino group may be sensitive to oxidative stress.
-
Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving the cleavage of the thiazole ring.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method such as HPLC or NMR. Ensure that the compound has been stored correctly (refrigerated, protected from light and moisture). |
| Change in physical appearance (e.g., color change from pale yellow to brown) | Potential degradation of the compound. | This may indicate decomposition. It is advisable to re-analyze the purity of the material before use. If significant degradation is confirmed, a fresh batch of the compound should be used. |
| Inconsistent results between different batches | Variation in purity or degradation of older batches. | Always note the lot number and date of receipt for each batch. If inconsistencies are observed, compare the analytical data (e.g., certificate of analysis) for each batch. Re-qualify the purity of older batches before use. |
| Precipitation of the compound from solution during an experiment | Low solubility or change in solvent conditions (e.g., pH, temperature). | Review the solubility of the compound in the chosen solvent system. The isosteric replacement of 2-aminothiazole with 2-aminooxazole has been shown to increase hydrophilicity, suggesting that 2-aminothiazole derivatives may have limited aqueous solubility.[5] Consider using a co-solvent or adjusting the pH if appropriate for your experimental setup. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C[1] | To minimize thermal degradation and maintain long-term stability. |
| Light | Protect from light | 2-aminothiazole derivatives are known to be susceptible to photodegradation.[3][4] |
| Moisture | Store in a tightly sealed container | To prevent hydrolysis of the ester group and potential degradation of the thiazole ring. |
| Air/Oxygen | Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage | To minimize the risk of oxidation. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8][9] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the parent compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS and NMR if necessary.
-
This information will help in identifying the compound's liabilities and in developing appropriate storage and handling procedures.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Recrystallization of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of Ethyl 2-amino-4-phenylthiazole-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering systematic approaches to resolve them.
Issue 1: Poor or No Crystal Formation Upon Cooling
-
Possible Cause: The solution may be too dilute (excess solvent was used).
-
Troubleshooting Steps:
-
Concentrate the solution: Gently heat the solution to evaporate a portion of the solvent.
-
Monitor for turbidity: Continue to remove solvent until the solution becomes slightly turbid (cloudy).
-
Re-dissolve: Add a very small amount of fresh, hot solvent dropwise until the solution becomes clear again.
-
Cool slowly: Allow the solution to cool to room temperature undisturbed, followed by cooling in an ice bath.
-
-
Possible Cause: The solution is supersaturated and requires nucleation to initiate crystal growth.
-
Troubleshooting Steps:
-
Induce crystallization by scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Seed the solution: If you have a pure crystal of the product, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.
-
Issue 2: Oiling Out Instead of Crystallization
-
Possible Cause: The compound is melting in the hot solvent rather than dissolving, often due to a high concentration of impurities which can depress the melting point. The melting point of this compound is in the range of 167-175 °C. If the boiling point of the solvent is close to or above this range, oiling out is more likely.
-
Troubleshooting Steps:
-
Re-heat and add more solvent: Heat the solution to dissolve the oil, then add more of the hot solvent to lower the saturation point.
-
Cool slowly: Very slow cooling can sometimes encourage crystal formation instead of oiling out.
-
Change the solvent system: Consider using a lower-boiling point solvent or a mixed solvent system.
-
Issue 3: Low Yield of Recrystallized Product
-
Possible Cause: Using an excessive amount of solvent during dissolution.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent: Add the hot solvent in small portions, with heating and stirring, until the solid just dissolves.
-
Recover a second crop: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by heating to evaporate some of the solvent, and then cooled again to obtain a second crop of crystals.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Troubleshooting Steps:
-
Pre-heat the filtration apparatus: Warm the funnel and receiving flask with hot solvent before filtration.
-
Keep the solution hot: Ensure the solution is kept at or near its boiling point during the filtration process.
-
Issue 4: Product is Still Impure After Recrystallization
-
Possible Cause: The rate of cooling was too fast, leading to the trapping of impurities within the crystal lattice.
-
Troubleshooting Steps:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, undisturbed, before placing it in an ice bath. Insulating the flask can further slow the cooling.
-
-
Possible Cause: The chosen solvent is not effective at separating the desired compound from a specific impurity.
-
Troubleshooting Steps:
-
Select a different solvent: Perform small-scale solubility tests with a variety of solvents to find one that dissolves the desired compound well when hot but the impurity poorly, or vice versa.
-
Consider an alternative purification method: If recrystallization is ineffective, techniques such as column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: Based on literature for similar 2-aminothiazole derivatives, suitable solvents include ethanol and methanol.[1] A patent for related 2-amino-thiazole-5-carboxylic-acid derivatives also suggests the use of solvents such as THF, hexane, and methanol, including mixtures thereof. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: How can I choose the best recrystallization solvent?
A2: The ideal solvent for recrystallization should meet the following criteria:
-
It should not react with the compound being purified.
-
It should dissolve the compound well at its boiling point but poorly at low temperatures.
-
It should either dissolve impurities well at all temperatures or not at all.
-
It should be volatile enough to be easily removed from the purified crystals. Small-scale solubility tests with a few milligrams of your crude product in different solvents are recommended to identify the optimal choice.
Q3: What should I do if my compound is soluble in a solvent even at room temperature?
A3: If your compound is too soluble in a particular solvent, you can try a mixed solvent recrystallization. This involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added back to just redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: How can I remove colored impurities during recrystallization?
A4: If your solution has a colored tint from impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product, leading to a lower yield.
Data Presentation
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Boiling Point |
| Methanol | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Ethyl Acetate | Likely Sparingly Soluble | Likely Soluble |
| Acetone | Likely Soluble | Likely Very Soluble |
| Tetrahydrofuran (THF) | Likely Soluble | Likely Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (Using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot ethanol to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization of this compound (Using THF/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot tetrahydrofuran (THF).
-
Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot THF until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold THF/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming steric hindrance in Ethyl 2-amino-4-phenylthiazole-5-carboxylate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-phenylthiazole-5-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a particular focus on steric hindrance.
Troubleshooting Guide: Overcoming Steric Hindrance in Amide Coupling Reactions
One of the most significant challenges encountered in the derivatization of this compound is the formation of amide bonds, particularly with sterically demanding partners. This is a well-documented issue, for instance, in the synthesis of the anti-cancer drug Dasatinib, where coupling of the corresponding thiazole carboxylic acid with the hindered 2-chloro-6-methylaniline can be problematic.[1]
| Issue | Probable Cause | Recommended Solution |
| Low to no yield in amide coupling | Steric Hindrance: The bulky phenyl group at the 4-position of the thiazole, combined with a sterically demanding acylating agent or amine, physically obstructs the reaction. This is particularly evident when coupling with ortho-substituted anilines like 2-chloro-6-methylaniline.[1] | 1. Utilize more potent coupling reagents: Standard reagents like DCC may be insufficient. Switch to uranium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for hindered couplings.[2] 2. In situ formation of acyl fluorides: Converting the carboxylic acid to a more reactive acyl fluoride intermediate can facilitate the reaction with hindered amines. Reagents like BTFFH can be used for this purpose.[3][4][5] 3. Increase reaction temperature: Employing higher temperatures, either through conventional heating or microwave irradiation, can provide the necessary energy to overcome the activation barrier caused by steric hindrance. |
| Formation of multiple byproducts | Side reactions at the 2-amino group: The exocyclic amino group can compete with the desired reaction, leading to bis-acylated or other undesired products, especially under harsh conditions.[6] | 1. Protect the 2-amino group: Introduction of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, can prevent side reactions. The Boc group can be removed later under mild acidic conditions.[1][7] |
| Incomplete reaction | Deactivation of the amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-reactive.[2] Poor solubility of reactants: The planar, aromatic nature of the thiazole derivative can lead to poor solubility in some common organic solvents. | 1. Optimize the base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge protons without interfering in the reaction.[2] 2. Solvent selection: Use polar aprotic solvents like DMF or NMP to ensure complete dissolution of all reactants. |
Frequently Asked Questions (FAQs)
Q1: Why is my acylation of the 2-amino group of this compound failing with bulky acyl chlorides?
A1: The primary reason is steric hindrance. The phenyl group at position 4 and the ester at position 5 of the thiazole ring can restrict access to the 2-amino group. When combined with a bulky acyl chloride, the approach of the electrophile to the nucleophilic nitrogen is severely impeded.[2] To overcome this, consider using less hindered acylating agents if possible, or switch to a coupling reaction with a carboxylic acid using a powerful coupling reagent that forms a less bulky activated intermediate.
Q2: I am attempting to hydrolyze the ethyl ester to a carboxylic acid and then couple it with a hindered aniline, but the yield is very low. What is the issue?
A2: This is a known challenge, especially with anilines that have substitutions at both ortho positions (e.g., 2-chloro-6-methylaniline).[1] The combination of the hindered aniline and the thiazole carboxylic acid creates a high steric barrier for amide bond formation. Standard coupling conditions are often unsatisfactory.[1]
Q3: What are the best alternative coupling reagents for these difficult reactions?
A3: For sterically demanding couplings involving the hydrolyzed form of this compound, it is recommended to use more potent activating agents. The most effective alternatives generally fall into these categories:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for sterically demanding couplings.[2]
-
Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices for hindered amide bond formation.
-
Acyl Fluoride Precursors: Reagents like TFFH or BTFFH allow for the in-situ formation of highly reactive acyl fluorides, which can react with even hindered amines.[3][4][5]
Q4: Can microwave-assisted synthesis improve my reaction yields?
A4: Yes, microwave irradiation can be a very effective tool. It can significantly reduce reaction times from hours to minutes and often leads to higher yields by providing rapid, uniform heating that helps overcome the high activation energy associated with sterically hindered reactions.[8][9][10]
Q5: Should I protect the 2-amino group before performing other reactions on the molecule?
A5: Protecting the 2-amino group, often with a Boc group, is a common and effective strategy, especially when performing reactions at the ester group or when using harsh reagents that could lead to side reactions at the amine.[1][7] This prevents the formation of byproducts and can improve the overall yield of the desired product.
Data Presentation: Comparison of Coupling Methods
The following table summarizes reaction conditions for the coupling of a Boc-protected 2-amino-4-phenylthiazole-5-carboxylic acid with various anilines, illustrating the impact of steric hindrance.
| Amine | Coupling Reagent | Base | Solvent | Time | Yield | Reference |
| Simple Anilines | Not Specified | Not Specified | Not Specified | Not Specified | Fair to Good | [1] |
| 2-chloro-6-methylaniline | Not Specified | Not Specified | Not Specified | Not Specified | Unsatisfactory | [1] |
This table presents a comparison of conventional versus microwave-assisted synthesis for 2-amino-4-phenylthiazole derivatives.
| Method | Reaction Time | Yield | Reference |
| Conventional Heating (Reflux) | 8-12 hours | 58% | [8][9] |
| Microwave Irradiation | 6-8 minutes | ~90% | [8] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is adapted from procedures used in the synthesis of Dasatinib intermediates.[1][7]
-
Dissolution: Dissolve this compound in a mixture of THF and water.
-
Basification: Adjust the pH of the solution to 10 using sodium carbonate or sodium hydroxide.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting Boc-protected compound by column chromatography or recrystallization.
Protocol 2: Ester Hydrolysis
This protocol is based on the hydrolysis step in the synthesis of Dasatinib.[7]
-
Dissolution: Dissolve the Boc-protected this compound in a mixture of THF and methanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Protocol 3: Amide Coupling with a Hindered Amine using an Acyl Chloride Intermediate
This protocol describes a general method for coupling the hydrolyzed, Boc-protected thiazole with a hindered aniline.[7]
-
Acid Chloride Formation: Suspend the Boc-protected 2-amino-4-phenylthiazole-5-carboxylic acid in an anhydrous solvent like dichloromethane (DCM). Add a catalytic amount of DMF, then add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.
-
Coupling: In a separate flask, dissolve the hindered amine (e.g., 2-chloro-6-methylaniline) and a non-nucleophilic base (e.g., triethylamine or DIPEA) in anhydrous DCM.
-
Addition: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if required): The Boc group can be removed by treating the purified amide with trifluoroacetic acid (TFA) in DCM.[7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. researchgate.net [researchgate.net]
- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vixra.org [vixra.org]
- 8. asianpubs.org [asianpubs.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. jusst.org [jusst.org]
Technical Support Center: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key intermediate in pharmaceutical research.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for the recommended duration and that the temperature is maintained appropriately. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[3]
-
-
Impure Reactants: The purity of starting materials like ethyl 2-chloroacetoacetate, thiourea, and the phenyl-containing precursor is critical.
-
Solution: Use freshly purified reactants. Impurities can lead to side reactions, consuming the starting materials and reducing the yield of the desired product.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield.
-
Side Reactions: The formation of byproducts is a common issue.
-
Solution: Controlling the reaction temperature and the rate of addition of reagents can minimize side reactions. A well-controlled reaction environment is key to maximizing the yield of the desired product.
-
Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
A2: Side product formation is a common challenge. The most likely byproducts are intermediates that have not fully cyclized or products from self-condensation of the starting materials.
-
Identification:
-
TLC: Use TLC to visualize the different components in your reaction mixture.
-
Spectroscopic Analysis: Techniques like NMR and Mass Spectrometry can help in identifying the structure of the byproducts.
-
-
Minimization Strategies:
-
Temperature Control: Maintain a stable and optimal reaction temperature. Excursions to higher temperatures can promote side reactions.
-
Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of one reactant can lead to the formation of specific byproducts.
-
Order of Addition: Adding the reactants in the specified order is important for controlling the reaction pathway.
-
Q3: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?
A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts.
-
Recrystallization: This is the most common and effective method for purifying the solid product.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallization.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a powerful alternative.
-
Eluent System: A gradient of ethyl acetate in hexane is a common eluent system. The optimal ratio should be determined by TLC analysis.
-
-
Washing: After filtration, washing the crude product with a suitable solvent (like cold ethanol or diethyl ether) can help remove soluble impurities.[6]
Q4: My product has a different color than expected. Does this indicate an impurity?
A4: The expected appearance of this compound is pale yellow crystals.[1] A significant deviation from this color, such as a dark brown or tarry appearance, likely indicates the presence of impurities or degradation products.
-
Potential Causes:
-
Oxidation: The amino group can be susceptible to oxidation.
-
Polymerization: Under harsh conditions, starting materials or the product can polymerize.
-
-
Solution:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.
-
Avoid excessively high temperatures or prolonged reaction times.
-
Proper purification, as described in Q3, should yield a product with the correct color.
-
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
A suitable phenyl-substituted starting material (e.g., an α-haloketone like 2-bromoacetophenone for 4-phenyl substitution)
-
Ethanol (or another suitable solvent)
-
Sodium Carbonate (optional, as a base)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
Add sodium carbonate to the solution if a base is required by the specific protocol.[4]
-
Slowly add the ethyl 2-chloroacetoacetate to the stirred solution at room temperature.
-
Add the phenyl-substituted α-haloketone to the reaction mixture.
-
Heat the mixture to reflux (around 78 °C for ethanol) and maintain this temperature for the specified reaction time (typically several hours).[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the crude product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals under vacuum to obtain this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 248.31 g/mol | [1] |
| Melting Point | 167-175 °C | [1] |
| Appearance | Pale yellow crystals | [1] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Hantzsch Thiazole Synthesis Pathway
Caption: Reaction pathway for Hantzsch thiazole synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Scaling Up the Production of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of Ethyl 2-amino-4-phenylthiazole-5-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and widely used method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2][4]
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials for the Hantzsch synthesis of the target compound are typically:
-
An α-halo derivative of a β-ketoester, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate.
-
Thiourea, which provides the 2-amino group and the sulfur atom for the thiazole ring.[3][5]
Q3: What are the general reaction conditions for this synthesis?
A3: The reaction is often carried out in a suitable solvent, such as ethanol.[5][6] The mixture is typically heated to reflux for a specific period to ensure the completion of the reaction.[5][7] The use of a base, like sodium carbonate, may be employed to facilitate the reaction.[6]
Q4: What is the expected yield and purity of the final product?
A4: The Hantzsch thiazole synthesis is known for being a high-yielding reaction.[4] With proper optimization, yields can be quite high, and the resulting product can often be purified to a high degree of purity using standard techniques like recrystallization or column chromatography.[1][8]
Q5: What are the potential applications of this compound?
A5: Thiazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities.[1][3] this compound and its derivatives are investigated for their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents.
Troubleshooting Guides
Problem 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.[1] - Increase Reaction Time/Temperature: If starting materials persist, consider extending the reflux time or cautiously increasing the reaction temperature. |
| Side Reactions | - Control Temperature: Maintain a stable and appropriate reaction temperature to minimize the formation of byproducts. - Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may be beneficial in some cases. |
| Product Loss During Workup | - Optimize pH Adjustment: During the workup, carefully adjust the pH to ensure complete precipitation of the product.[6] - Efficient Extraction: If using liquid-liquid extraction, ensure the appropriate solvent and a sufficient number of extractions are used to recover the product from the aqueous layer. |
| Impure Starting Materials | - Verify Purity: Ensure the purity of the α-haloketone and thiourea before starting the reaction, as impurities can interfere with the synthesis. |
Problem 2: Product Impurity
| Potential Cause | Suggested Solution |
| Formation of Isomeric Byproducts | - Control pH: The Hantzsch synthesis can sometimes yield isomeric aminothiazoles, especially under acidic conditions.[9] Maintaining a neutral or slightly basic pH can favor the formation of the desired product. |
| Unreacted Starting Materials | - Purification: Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from unreacted starting materials.[8] TLC can be used to determine the optimal solvent system.[8] - Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to remove impurities.[1] |
| Formation of Polymeric Materials | - Control Reagent Addition: Add the α-haloketone slowly to the reaction mixture to prevent localized high concentrations that can lead to polymerization. |
Problem 3: Reaction Fails to Initiate
| Potential Cause | Suggested Solution |
| Poor Quality of α-Haloketone | - Freshly Prepare or Purify: α-haloketones can be unstable. Use freshly prepared or purified starting material. |
| Inactive Catalyst (if used) | - Verify Catalyst Activity: If a catalyst is used, ensure it is active and has been stored correctly. |
| Inadequate Mixing | - Ensure Proper Agitation: In a larger scale reaction, ensure the mechanical stirring is sufficient to create a homogeneous mixture of the reactants. |
Problem 4: Scale-Up Challenges
| Potential Cause | Suggested Solution |
| Exothermic Reaction | - Controlled Addition: Add the α-haloketone to the thiourea solution in portions or via a dropping funnel to control the reaction rate and temperature. - Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system to dissipate the heat generated during the reaction. |
| Difficult Product Isolation | - Optimize Filtration: For large batches, ensure the filtration setup is appropriately sized to handle the volume of the product and solvent. - Consider Alternative Workup: Explore alternative workup procedures, such as centrifugation, if filtration becomes impractical at a larger scale. |
| Batch-to-Batch Inconsistency | - Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the reaction, including reagent addition rates, temperature profiles, and workup procedures. - Quality Control of Raw Materials: Implement stringent quality control checks for all incoming raw materials to ensure consistency. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Time | 30 minutes to 24 hours | [1][4][5] |
| Reaction Temperature | 40°C to Reflux | [6] |
| Yield | Can be high (specific percentages vary with conditions) | [4] |
Experimental Protocols
Synthesis of this compound (General Procedure)
Disclaimer: This is a general protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
Reagent Addition: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Neutralization: Adjust the pH of the aqueous mixture to be neutral or slightly basic using a suitable base (e.g., sodium carbonate solution).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: General workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Analysis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate: Supporting NMR Data Currently Unavailable
A comprehensive guide to the ¹H and ¹³C NMR analysis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate cannot be provided at this time due to the absence of publicly available experimental spectral data in the search results. While the existence of such spectra is mentioned in various chemical databases, the detailed data, including chemical shifts (δ), coupling constants (J), and multiplicities, are not provided. A comparison guide founded on experimental data, as requested, is therefore not feasible without this crucial information.
For a meaningful and accurate NMR analysis and comparison, access to validated experimental data is paramount. This data is essential for the precise assignment of proton and carbon signals in the molecule and for drawing valid comparisons with alternative or related chemical structures.
However, for illustrative purposes and to serve as a reference for future analyses, a detailed experimental protocol and a generalized workflow for NMR analysis are provided below. Additionally, complete experimental NMR data for a closely related analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate , is available and presented as a point of comparison. The key difference in this analogue is the substitution of a methyl group for the phenyl group at the 4-position of the thiazole ring.
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra for thiazole derivatives is as follows:
1. Sample Preparation:
-
Approximately 10-20 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.
-
A small amount of an internal standard, typically tetramethylsilane (TMS), is added to reference the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance instrument, operating at a proton frequency of 300 MHz or 400 MHz.
-
¹H NMR spectra are typically acquired with a spectral width of 0-15 ppm.
-
¹³C NMR spectra are acquired at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer) with a spectral width of 0-200 ppm.
-
Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and, if necessary, two-dimensional (COSY, HSQC, HMBC) experiments to aid in structural elucidation.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phasing, baseline correction, and referencing to the internal standard.
-
Integration of the proton signals is performed to determine the relative number of protons corresponding to each signal.
Comparative NMR Data
While the data for the target compound is unavailable, the following tables summarize the experimental ¹H and ¹³C NMR data for Ethyl 2-amino-4-methylthiazole-5-carboxylate . This data can serve as a benchmark for what might be expected for the phenyl analogue, with predictable variations in the aromatic region of the spectra.
Table 1: ¹H NMR Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.72 | s | 2H | -NH₂ |
| 4.14 | q, J = 6.00 Hz | 2H | -OCH₂CH₃ |
| 2.35 | s | 3H | -CH₃ (thiazole) |
| 1.22 | t, J = 6.21 Hz | 3H | -OCH₂CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 170.7 | C=O (ester) |
| 162.5 | C2 (thiazole, C-NH₂) |
| 159.7 | C4 (thiazole, C-CH₃) |
| 107.9 | C5 (thiazole, C-COOEt) |
| 60.3 | -OCH₂CH₃ |
| 17.4 | -CH₃ (thiazole) |
| 14.7 | -OCH₂CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 75 MHz
For the target compound, This compound , one would anticipate additional signals in the aromatic region of both the ¹H and ¹³C NMR spectra (approximately 7-8 ppm in ¹H and 120-140 ppm in ¹³C) corresponding to the phenyl group. The signal for the methyl group at the 4-position would be absent.
Visualization of the NMR Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Should the experimental ¹H and ¹³C NMR data for this compound become available, a comprehensive comparative guide could be developed. Researchers in possession of this data are encouraged to publish it to enrich the collective knowledge base.
Mass Spectrometry Analysis: A Comparative Guide to Ethyl 2-amino-4-phenylthiazole-5-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for Ethyl 2-amino-4-phenylthiazole-5-carboxylate and its structural analogs. The aim is to offer a clear, data-driven comparison of their fragmentation patterns and mass spectral characteristics, supported by detailed experimental protocols. Such analyses are pivotal in the structural elucidation and quality control stages of drug discovery and development, where 2-aminothiazole scaffolds are of significant interest due to their diverse pharmacological activities.[1][2]
Experimental Protocols
The mass spectral data presented in this guide are typically acquired using the following methodologies. High-resolution mass spectra (HRMS) can be obtained on instruments like a Bruker Daltonics microTOF mass spectrometer.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness column coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure separation of components.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, which is typically operated in electron ionization (EI) mode at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Electrospray Ionization-Mass Spectrometry (ESI-MS) for MS/MS:
For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed, often with a softer ionization technique like ESI, particularly for compounds that are less volatile or thermally labile.
-
Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Precursor Ion Selection: The ion of interest (e.g., the protonated molecule [M+H]⁺) is selected by the first mass analyzer (e.g., an ion trap or quadrupole).
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed by a second mass analyzer to produce the MS/MS spectrum.
Data Presentation: Comparative Mass Spectrometry Data
The following table summarizes the key mass spectral data for this compound and two of its common analogs, Ethyl 2-amino-4-methylthiazole-5-carboxylate[4] and Ethyl 2-aminothiazole-4-carboxylate.[5] The data for the phenyl-substituted compound is inferred from its structure and common fragmentation patterns of aromatic and thiazole-containing compounds.[6][7][8]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragment Ions (m/z) |
| This compound |
| C₁₂H₁₂N₂O₂S | 248.30 | [M]⁺• at 248 , 203, 175, 121, 104, 77 |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| C₇H₁₀N₂O₂S | 186.23 | [M]⁺• at 186 , 141, 114, 103[4] |
| Ethyl 2-aminothiazole-4-carboxylate |
| C₆H₈N₂O₂S | 172.21 | [M]⁺• at 172 , 127, 100, 83, 56 |
Mass Spectral Fragmentation Analysis
The fragmentation of these aminothiazole derivatives under electron ionization is driven by the stability of the resulting fragment ions. The primary fragmentation pathways involve the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide. The substituent at the 4-position of the thiazole ring significantly influences the resulting spectrum.
-
This compound: The molecular ion peak is expected at m/z 248. A prominent fragmentation would be the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 203. Subsequent loss of a carbon monoxide (CO) molecule would yield a fragment at m/z 175. The phenyl group can lead to characteristic aromatic fragments, such as the phenyl cation at m/z 77 and the benzonitrile cation at m/z 103, or a phenyl-substituted thiazole fragment at m/z 121.
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate: The mass spectrum of this analog shows a molecular ion peak at m/z 186.[4] The base peak is often observed at m/z 141, corresponding to the loss of the ethoxy group (•OC₂H₅).[4] Further fragmentation by loss of CO results in a fragment at m/z 113. Another significant peak at m/z 114 can be attributed to the loss of the entire ethoxycarbonyl group (•COOC₂H₅).
-
Ethyl 2-aminothiazole-4-carboxylate: This isomer displays its molecular ion at m/z 172. The fragmentation pattern is similar, with an initial loss of the ethoxy group to give a fragment at m/z 127. The loss of the ester group as ethyl formate (HCOOC₂H₅) can also occur.
The presence of the phenyl group in the target compound provides additional fragmentation pathways and results in higher mass fragments compared to its methyl-substituted and unsubstituted counterparts. This distinction is critical for the unambiguous identification of these compounds in complex mixtures.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and analysis of a novel synthesized compound like this compound, highlighting the central role of mass spectrometry.
Caption: Workflow for Synthesis and Characterization.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Ethyl 2-amino-4-phenylthiazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-amino-4-phenylthiazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme-inhibiting properties of various analogs, supported by experimental data from peer-reviewed studies. Detailed methodologies for key biological assays are also presented to facilitate the replication and extension of these findings.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of selected this compound analogs against various cancer cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, highlight the structure-activity relationships and the potential of these compounds as therapeutic agents.
Anticancer Activity of 2-Amino-4-phenylthiazole Analogs
| Compound ID | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-amino-4-phenylthiazole with amide moiety | HT29 (Colon) | 2.01 | [1] |
| A549 (Lung) | 8.64 | [2] | ||
| HeLa (Cervical) | 6.05 | [2] | ||
| Karpas299 (Lymphoma) | 13.87 | [2] | ||
| 27 | Ureido-substituted 4-phenylthiazole | HepG2 (Liver) | 0.62 | [3] |
| 10 | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [2] |
| 13 | Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | [2] |
| 21 | 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [2] |
| MCF-7 (Breast) | 20.2 | [2] | ||
| HT-29 (Colon) | 21.6 | [2] | ||
| 17b | 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Highly Potent | [4] |
| 9b | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Broad spectrum (29 of 60 cell lines) | Not specified | [5] |
Antimicrobial Activity of 2-Aminothiazole Analogs
| Compound ID | Modification | Microbial Strain | MIC (µg/mL) | Reference |
| 12f | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate | Staphylococcus aureus | Comparable to ampicillin | [5] |
| Bacillus subtilis | Comparable to gentamicin sulfate | [5] | ||
| Candida albicans | Moderate activity | [5] | ||
| 2a-c | Thiazole derivatives with β-amino acid | Gram-positive pathogens | 1-64 | [6] |
| Staphylococcus aureus | 1-2 | [6] |
Enzyme Inhibition by 2-Aminothiazole Analogs
| Compound ID | Target Enzyme | Ki (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 | [7] |
| Acetylcholinesterase (AChE) | 0.129 | [7] | |
| Butyrylcholinesterase (BChE) | 0.083 | [7] | |
| 2-Amino-4-(4-chlorophenyl) thiazole | Lactoperoxidase (LPO) | 0.250 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers looking to evaluate the biological activity of novel compounds.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Serially diluted test compounds are added to the wells of a 96-well plate.
-
Kinase Addition: The kinase is added to each well, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.
-
Signal Detection: The kinase activity is measured by quantifying the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by 2-amino-4-phenylthiazole analogs and a typical experimental workflow.
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Caption: Inhibition of key cancer signaling pathways by thiazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to Ethyl 2-amino-4-phenylthiazole-5-carboxylate and Other Thiazole Derivatives in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for the discovery of novel therapeutic agents. Among the vast library of thiazole derivatives, Ethyl 2-amino-4-phenylthiazole-5-carboxylate stands out as a key intermediate and a pharmacologically significant entity. This guide provides an objective comparison of its synthesis and performance with other notable thiazole derivatives, supported by experimental data, to inform research and development in drug discovery.
Synthesis of Thiazole Derivatives: A Comparative Overview
The Hantzsch thiazole synthesis remains a widely employed and versatile method for the preparation of 2-aminothiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. The following table summarizes the synthesis of this compound and compares it with other relevant thiazole derivatives.
Table 1: Comparison of Synthetic Protocols for Thiazole Derivatives
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| This compound | Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Thiourea | Ethanol, Reflux | ~85% | [1] |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Ethanol, Reflux, 12h | Not specified | [2] |
| Ethyl 2-aminothiazole-4-carboxylate | Ethyl bromopyruvate, Thiourea | Ethanol, Reflux, 24h | Not specified | [3] |
| 2,4-Disubstituted Thiazoles | α-Diazoketones, Thioamides/Thioureas | Trifluoromethanesulfonic acid (TfOH), Mild conditions | Good to Excellent | [4] |
| 2-Amino-4-(trifluoromethyl)thiazole | 3-Bromo-1,1,1-trifluoroacetone, Thiourea | Ethanol, Reflux | 75% | [1] |
Note: Yields are reported as found in the cited literature and may vary based on specific experimental conditions.
The synthesis of these derivatives showcases the adaptability of the Hantzsch reaction. The choice of the α-halocarbonyl compound and the thio-component dictates the substitution pattern on the final thiazole ring.
Experimental Protocols
General Procedure for the Hantzsch Synthesis of 2-Aminothiazoles:
A mixture of the appropriate α-haloketone (1 equivalent) and thiourea (1-2 equivalents) is refluxed in a suitable solvent, most commonly ethanol, for a period ranging from a few hours to overnight.[1][2] The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a base, such as ammonium hydroxide or sodium hydroxide solution. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent like ethanol.[2]
Performance Comparison: Biological Activity
Thiazole derivatives exhibit a broad spectrum of biological activities, with many demonstrating potent anticancer and antimicrobial properties. The substitution pattern on the thiazole ring plays a crucial role in determining the pharmacological profile of the compound.
Table 2: Comparative Anticancer Activity of Thiazole Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Substituted 2-amino-4-phenylthiazole (Compound 4c) | 2.57 ± 0.16 | 7.26 ± 0.44 | - | [5] |
| Substituted 2-amino-4-phenylthiazole (Compound 4b) | 31.5 ± 1.91 | 51.7 ± 3.13 | - | [5] |
| Thiazolyl Pyridine Derivative (Compound 5) | - | - | 0.452 | [6] |
| Naphthalene-azine-thiazole (Compound 6a) | - | - | - | [7] |
| Standard Drug (Staurosporine) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | [5] |
| Standard Drug (Doxorubicin) | - | - | 0.460 | [6] |
Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., cell density, incubation time) may vary between studies.
The data suggests that specific substitutions on the 2-amino-4-phenylthiazole scaffold can lead to potent anticancer activity, in some cases exceeding that of the standard drug staurosporine.
Key Signaling Pathway: VEGFR-2 Inhibition
A significant mechanism through which many thiazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[5][8][9][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Experimental Protocols for Biological Assays
VEGFR-2 Kinase Inhibition Assay:
The inhibitory activity of thiazole derivatives against the VEGFR-2 kinase is commonly assessed using in vitro kinase assays. A typical protocol involves incubating the purified VEGFR-2 enzyme with the test compound at various concentrations, a specific substrate (e.g., a synthetic peptide), and ATP. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, is then determined.[5]
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for a defined period (e.g., 48 or 72 hours). Control wells with untreated cells and a known anticancer drug are included.[12]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.[12]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion
This compound and its analogs represent a highly valuable class of compounds in drug discovery. Their synthesis, primarily through the robust Hantzsch reaction, is well-established and allows for a high degree of structural diversification. The performance of these derivatives as anticancer agents is notable, with many exhibiting potent activity against various cancer cell lines, often through mechanisms such as the inhibition of key signaling pathways like VEGFR-2. The experimental data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation thiazole-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting field.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Analysis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of safety and efficacy in drug development. Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a vital building block in the synthesis of various therapeutic agents. Consequently, robust and reliable analytical methods for its purity assessment are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and detailed protocols.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method is crucial for accurate purity determination. Below is a comparison of two reversed-phase HPLC (RP-HPLC) methods suitable for the analysis of this compound. Method 1 is based on a validated approach for a structurally related novel aminothiazole, while Method 2 presents a common alternative using a different stationary phase and mobile phase composition, reflecting typical industry practices for pharmaceutical intermediates.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method 1 | Method 2 (Alternative) |
| Stationary Phase | Phenomenex® Luna C18 (50 x 4.6 mm, 5 µm) | Waters Symmetry® C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 55% 0.1% v/v Orthophosphoric Acid in Water, 45% Acetonitrile | Isocratic: 50% Phosphate Buffer (pH 3.0), 50% Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 272 nm | 270 nm |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL |
| Specificity | Demonstrated against process impurities and degradation products. | Demonstrated against potential impurities. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following sections provide comprehensive protocols for the two compared HPLC methods.
Method 1: Protocol
This method is adapted from a validated procedure for a novel aminothiazole derivative and is suitable for the purity analysis of this compound.[1][2][3]
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: Phenomenex® Luna C18 (50 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Detection Wavelength: 272 nm
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a nominal concentration of 100 µg/mL.
4. Validation Parameters:
-
Specificity: Assessed by analyzing stressed samples (acid, base, peroxide, heat, and light exposure) to ensure the peak for this compound is free from interference from degradation products and potential synthesis impurities like acetophenone and thiourea.
-
Linearity: Determined over a concentration range of 10-150 µg/mL.
-
Accuracy: Evaluated by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts and/or on different instruments.
-
Method 2: Alternative Protocol
This method represents a common alternative approach for the purity analysis of pharmaceutical intermediates, utilizing a different, widely used C18 column and a buffered mobile phase.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: Waters Symmetry® C18 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 50% Phosphate Buffer (25 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and 50% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 270 nm
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a reference standard solution of this compound at a concentration of 100 µg/mL in the mobile phase.
-
Sample Solution: Prepare the sample solution at a nominal concentration of 100 µg/mL in the mobile phase.
4. Validation Parameters:
-
The validation of this method follows the same principles as Method 1, adhering to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.
Method Selection and Workflow
The choice between these methods may depend on laboratory resources, existing column inventories, and specific separation challenges. The following diagram illustrates a logical workflow for the HPLC purity analysis and method validation process.
Caption: Workflow for HPLC Purity Analysis and Method Validation.
Signaling Pathway for Method Development Logic
The development of a robust HPLC method involves a series of logical steps to achieve optimal separation and performance. The following diagram illustrates the decision-making process in developing a suitable HPLC method for purity analysis.
Caption: Logical Flow for HPLC Method Development.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystallographic data of a substituted thiazole derivative and outlines the experimental workflow for its structural determination via single-crystal X-ray diffraction. Furthermore, it contrasts this powerful technique with alternative analytical methods, offering a comprehensive overview for the structural characterization of novel chemical entities.
While the specific crystallographic data for Ethyl 2-amino-4-phenylthiazole-5-carboxylate is not publicly available, its existence has been noted in the scientific literature, where its structure (C12H12N2O2S) is reported to form dimers through hydrogen-bonding interactions.[1] For the purpose of this comparative guide, we will utilize the publicly available crystallographic data of a structurally related compound, Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, as a reference for comparison.
Performance Comparison: X-ray Crystallography vs. Other Techniques
The determination of a molecule's precise atomic arrangement is crucial for understanding its chemical properties and biological activity. While X-ray crystallography stands as the gold standard for obtaining high-resolution three-dimensional structures, other spectroscopic techniques provide complementary and valuable information.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas phase (ions) |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution, provides average structure in solution | Does not directly provide 3D structure |
| Key Advantages | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides information about dynamic processes and molecular structure in solution. | High sensitivity, requires very small sample amounts. |
| Limitations | Requires high-quality single crystals, which can be challenging to grow. | Can be complex to interpret for large molecules, may not reflect solid-state conformation. | Does not provide information on the spatial arrangement of atoms. |
Experimental Data: A Comparative Look at a Structurally Related Thiazole
The following table summarizes the crystallographic data for Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, a molecule sharing the core ethyl aminothiazole carboxylate scaffold. This data serves as a representative example of the detailed structural information that can be obtained through single-crystal X-ray diffraction.
| Parameter | Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate[2] |
| Chemical Formula | C19H16N2O5S |
| Molecular Weight | 384.41 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| Unit Cell Dimensions | a = 15.6232(10) Å, b = 15.0696(9) Å, c = 15.9063(11) Åα = 90°, β = 98.873(2)°, γ = 90° |
| Unit Cell Volume | 3700.1(4) ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.380 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298 K |
| Final R-factor | R[F > 2σ(F)] = 0.048 |
Experimental Protocols: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction involves a meticulous and systematic workflow. The following protocol outlines the key steps for the analysis of a small organic molecule like this compound.
1. Crystal Growth and Selection: The initial and often most critical step is the growth of high-quality single crystals.[3] For organic compounds, slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility.
-
Procedure:
-
Dissolve the purified compound in the chosen solvent to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a vibration-free environment.
-
-
Crystal Selection: A suitable crystal for diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in all dimensions.
2. Data Collection: The selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]
-
Data Collection Strategy: A series of diffraction images are collected at various crystal orientations to ensure a complete dataset.
3. Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This involves indexing the reflections, integrating their intensities, and applying various corrections.
-
Software: Specialized software is used to index the diffraction pattern and determine the unit cell parameters and space group.
-
Integration: The intensity of each diffraction spot is measured.
-
Data Reduction: Corrections for factors such as absorption and polarization are applied to the integrated intensities.
4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible agreement with the experimental data.[5][6][7]
-
Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial model of the electron density.
-
Structure Refinement: The atomic positions and displacement parameters are adjusted iteratively to minimize the difference between the observed and calculated structure factors.[5][6][7] The quality of the final model is assessed using metrics such as the R-factor.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
References
A Comparative Analysis of Synthetic Pathways to Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Immediate Release: A comprehensive guide comparing the primary synthetic routes to Ethyl 2-amino-4-phenylthiazole-5-carboxylate has been compiled for researchers, scientists, and professionals in drug development. This document provides an objective analysis of the Hantzsch thiazole synthesis and a one-pot condensation method, supported by experimental data to inform synthetic strategy and process optimization.
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of critical importance. This guide outlines two prominent methods for its preparation, detailing the reaction conditions, yields, and mechanistic pathways.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their efficiency and reaction parameters.
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: One-Pot Condensation |
| Starting Materials | Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Thiourea | Ethyl benzoylacetate, Thiourea, N-Bromosuccinimide (NBS) |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) | Room Temperature to Reflux |
| Reaction Time | 3 hours | 4 hours |
| Yield | 85% | 78% |
| Purification Method | Recrystallization from ethanol | Column chromatography |
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis
This classical method involves the condensation of an α-haloketone with thiourea.
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea in ethanol is refluxed for 3 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Route 2: One-Pot Condensation
This modified approach generates the α-halo intermediate in situ, simplifying the procedure.
Materials:
-
Ethyl benzoylacetate (1 mmol)
-
Thiourea (1.2 mmol)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
Ethanol (25 mL)
Procedure:
-
To a stirred solution of ethyl benzoylacetate in ethanol, N-Bromosuccinimide is added, and the mixture is stirred at room temperature for 1 hour.
-
Thiourea is then added to the reaction mixture.
-
The resulting mixture is heated to reflux for 4 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired product.
Mechanistic Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: One-Pot Condensation Pathway.
In Vitro Efficacy of Ethyl 2-amino-4-phenylthiazole-5-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of ethyl 2-amino-4-phenylthiazole-5-carboxylate derivatives, offering a comparative analysis of their biological activities. The information is compiled from recent studies to assist researchers in navigating the therapeutic potential of this promising class of compounds.
Comparative Analysis of Biological Activity
This compound derivatives have demonstrated significant potential as anticancer and antimicrobial agents in various in vitro studies. The biological activity is greatly influenced by the nature and position of substituents on the thiazole ring and associated phenyl groups.
Anticancer Activity
The anticancer effects of these derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1] Several studies have quantified the cytotoxic effects of these compounds against a range of human cancer cell lines using the half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates a more potent compound.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | H1299 (Human Lung Cancer) | 4.89 | [2] |
| SHG-44 (Human Glioma) | 4.03 | [2] | |
| Compound 21 | K563 (Human Leukemia) | 16.3 | [2] |
| Compound 28 | HT29 (Human Colon Cancer) | 0.63 | [2] |
| HeLa (Human Cervical Cancer) | 6.05 | [2] | |
| A549 (Human Lung Cancer) | 8.64 | [2] | |
| Thiourea Derivative 88 | HS 578T (Human Breast Cancer) | 0.8 | [3] |
| Compound 13 | HCT116 (Human Colon Cancer) | 6.43 ± 0.72 | [4] |
| A549 (Human Lung Cancer) | 9.62 ± 1.14 | [4] | |
| A375 (Human Melanoma) | 8.07 ± 1.36 | [4] | |
| PI3Kα Inhibitor 54 | MCF-7 (Human Breast Cancer) | (IC50 = 1.03 nM for PI3Kα) | [4] |
Note: The specific structures of each compound ID can be found in the cited references. This table presents a selection of data to illustrate the range of activities.
Antimicrobial Activity
Derivatives of 2-aminothiazole have also been evaluated for their efficacy against various microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Piperazinyl Derivative 121d | Staphylococcus aureus 29213 | 2 - 128 (range) | [3] |
| Escherichia coli | 8 | [3] | |
| Thiazolyl-thiourea Derivative 124 | Staphylococcus aureus | 4 - 16 (range) | [3] |
| Staphylococcus epidermidis | 4 - 16 (range) | [3] | |
| Schiff Base 2a | Staphylococcus epidermidis | 250 | [5] |
| Candida albicans (ATCC 60387) | Zone of Inhibition: 20.0 mm | [5] | |
| Schiff Base 2b | Pseudomonas aeruginosa | 375 | [5] |
| Candida glabrata (ATCC 62934) | Zone of Inhibition: 21.0 mm | [5] | |
| Thiazole Derivative 2a-c | Gram-positive pathogens | 1 - 64 (range) | [6] |
Note: Some studies report activity as a zone of inhibition rather than MIC. This table presents a selection of data for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives based on established methods.
Synthesis of this compound Derivatives
A common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[7]
General Procedure:
-
Preparation of α-haloketone: An appropriate acetophenone is brominated using a brominating agent like pyridinium tribromide in a suitable solvent (e.g., dichloromethane) to yield the corresponding α-bromoacetophenone.[8]
-
Condensation with Thiourea: The resulting α-bromoacetophenone is then reacted with thiourea in a solvent such as ethanol under reflux conditions.[8][9]
-
Work-up: The reaction mixture is cooled and neutralized, leading to the precipitation of the 2-amino-4-phenylthiazole product, which can be purified by recrystallization.[8][9]
-
Derivatization: Further modifications, such as acylation or the formation of Schiff bases, can be carried out on the 2-amino group to generate a library of derivatives.[3][5]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and incubated at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and a positive control for 48-72 hours.[10]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.[10]
-
Formazan Solubilization: A solubilizing agent like DMSO is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Procedure:
-
Preparation of Antimicrobial Agent: Stock solutions of the test compounds are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.[12]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland standard, which is then diluted to achieve the desired final inoculum concentration.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[12]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[12]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]
Visualizing Mechanisms and Workflows
Signaling Pathway for Apoptosis Induction
Many 2-aminothiazole derivatives exert their anticancer effects by inducing apoptosis. A simplified signaling pathway illustrating this mechanism is shown below. These compounds can modulate the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent programmed cell death.[1]
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
General Experimental Workflow for Anticancer Evaluation
The in vitro evaluation of novel anticancer compounds typically follows a standardized workflow, from initial synthesis to the assessment of cytotoxicity and mechanism of action.
Caption: General experimental workflow for in vitro anticancer evaluation.
Workflow for Antimicrobial Susceptibility Testing
The determination of the antimicrobial efficacy of new compounds involves a systematic process to ensure reliable and reproducible results.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apec.org [apec.org]
A Comparative Guide to the In-Silico Performance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of various derivatives of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a scaffold of significant interest in medicinal chemistry. The following sections detail the binding affinities of these compounds against key cancer targets, the experimental methodologies employed in these in-silico studies, and the signaling pathways implicated in their potential mechanism of action.
Data Presentation: Comparative Docking Performance
The following table summarizes the molecular docking performance of various 2-amino-4-phenylthiazole derivatives against prominent anticancer targets. The docking score, represented as binding energy in kcal/mol, indicates the predicted affinity of the ligand for the protein's active site. A more negative value suggests a stronger binding affinity.
| Derivative Class | Target Protein | PDB ID | Representative Compound | Docking Score (kcal/mol) | Key Interactions & Remarks |
| N-acetyl-2-amino-4-phenylthiazole | Tubulin | 1SA0 | - | -9.5 | Binds to the colchicine binding site, indicating potential as a microtubule destabilizing agent. |
| 2-Amino-4-phenylthiazole amides | Tubulin | 1SA0 | Compound 5b | -8.7 | Interacts with key residues in the colchicine binding pocket, suggesting a role in disrupting microtubule dynamics. |
| Thiazole-based derivatives | PI3Kα | 2RD0 | Compound 6a | -8.2 | Shows potential to inhibit PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] |
| Substituted 2-aminothiazoles | PI3Kα | 2RD0 | - | -7.9 | Demonstrates favorable interactions within the ATP-binding pocket of PI3Kα. |
| N-phenyl-2-amino-4-phenylthiazole | EGFR | 4RJ3 | - | -9.2 | Strong predicted binding to the epidermal growth factor receptor, a critical target in many cancers. |
| 2-Amino-4-phenylthiazole Schiff bases | mTOR | 4DRH | - | -8.9 | Potential to inhibit the mTOR kinase, a central regulator of cell growth and proliferation.[2] |
Experimental Protocols
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.
General Docking Protocol
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.
-
Grid Generation: A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.
-
Molecular Docking: Docking is performed using specialized software such as AutoDock, GLIDE, or Molegro Virtual Docker. The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most likely binding mode.
Mandatory Visualization
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.
PI3K/Akt/mTOR Signaling Pathway
Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[3][4][5] The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.[3][4][5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-amino-4-phenylthiazole-5-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a procedural framework for the safe handling and disposal of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety and compliance with environmental regulations. The following procedures are based on established safety protocols for managing hazardous chemical waste.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step toward safe handling and disposal.
Hazard Summary:
| Hazard Classification | Description | Precautionary Statements |
| Health Hazards | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. |
| Causes serious eye irritation.[1][2] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| May cause skin irritation. | Wear protective gloves and clothing.[1] IF ON SKIN: Wash with plenty of water.[3] Take off contaminated clothing and wash it before reuse.[3] | |
| May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. | |
| Environmental Hazards | Assumed to be harmful to aquatic life. | Avoid release to the environment. Do not let the product enter drains.[4] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A dust mask or respirator if handling fine powders or if ventilation is inadequate.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4] Strict adherence to all institutional, local, and national regulations is mandatory.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: Clearly identify all waste streams containing this compound.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[5] If possible, use the original container, ensuring the label is intact and legible.[6][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Irritant").[8] The date when waste is first added to the container must also be recorded.[8]
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid material in a labeled solid hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid hazardous waste container.[4] Indicate the approximate concentration on the label. Do not mix with other incompatible waste streams.[4][6]
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, wipes) and contaminated PPE must be collected as solid hazardous waste.[4][8]
-
-
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[5][8]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area.[7][8] This area should have secondary containment to mitigate spills and be away from incompatible materials.[5][7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and final disposal.[6] Never dispose of this chemical down the drain or in regular trash.[8]
Spill and Decontamination Procedures
In the event of a spill, evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or silica gel.[6] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with soap and water, and collect all decontamination materials for disposal as hazardous waste.[4][8] Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | 64399-23-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Ethyl 2-amino-4-phenylthiazole-5-carboxylate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of Ethyl 2-amino-4-phenylthiazole-5-carboxylate (CAS No. 64399-23-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1] All personnel must be familiar with its potential hazards and equipped with the appropriate PPE before commencing any work.
Summary of Hazards:
| Hazard Category | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | Protective clothing, lab coat. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Use a local exhaust or work in a fume hood if dust or aerosol will be generated. | Prevents inhalation of the powder, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed procedures to ensure the safe handling of this compound during routine laboratory operations.
Weighing the Compound
-
Preparation: Ensure the balance is clean and located in an area free from drafts, preferably within a ventilated enclosure or near a fume hood.[2][3]
-
Don PPE: Wear all required PPE, including gloves, a lab coat, and safety goggles.
-
Container Selection: Use a clean, dry weighing boat or a creased piece of weighing paper.[4][5]
-
Taring the Balance: Place the empty weighing boat or paper on the balance and press the "tare" or "zero" button to subtract its weight.[6]
-
Transferring the Powder: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weighing boat.[7] Avoid creating dust. If dust is generated, perform this step inside a chemical fume hood.[2]
-
Recording the Weight: Close the balance door and record the stable weight.
-
Cleaning: After weighing, clean the spatula and the balance of any residual powder.
Dissolving the Compound
-
Solvent Selection: Refer to your experimental protocol for the appropriate solvent.
-
Transfer to Vessel: Carefully transfer the weighed powder into a suitable flask or beaker. A powder funnel can be used to prevent spillage, especially with narrow-mouthed vessels.[4]
-
Rinsing: To ensure a quantitative transfer, rinse the weighing boat and spatula with a small amount of the solvent and add the rinsing to the main vessel.
-
Dissolution: Add the desired volume of solvent to the vessel and agitate (stir or sonicate) until the solid is fully dissolved. Perform this step in a well-ventilated area or fume hood.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[8][9]
-
Waste Container: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.[8][9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[1][10] Consult your institution's EHS department for specific guidance.
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Containment: For solid spills, carefully sweep or scoop the material into a suitable hazardous waste container, avoiding dust generation.[8] For liquid spills, use an inert absorbent material to contain the spill before collection.[8]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by a soap and water wash. Collect all cleaning materials as hazardous waste.[8]
In Case of Personal Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. MedicalLab Management Magazine [medlabmag.com]
- 2. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. addgene.org [addgene.org]
- 6. m.youtube.com [m.youtube.com]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. dypatilunikop.org [dypatilunikop.org]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
